molecular formula C10H14N2O2 B093605 Phenocoll CAS No. 103-97-9

Phenocoll

Cat. No.: B093605
CAS No.: 103-97-9
M. Wt: 194.23 g/mol
InChI Key: LQJARUQXWJSDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenamine is an amino acid amide.

Properties

CAS No.

103-97-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13)

InChI Key

LQJARUQXWJSDFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN

melting_point

100.5 °C

Other CAS No.

103-97-9

Origin of Product

United States

Foundational & Exploratory

The Original Synthesis of Phenocoll: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the original synthesis pathway for Phenocoll, a derivative of phenetidine first introduced as an antipyretic and analgesic. The synthesis is a classic example of amine acylation followed by nucleophilic substitution, reflecting the foundational chemical strategies of the late 19th and early 20th centuries.

I. Synthesis Pathway

The original synthesis of this compound, chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, is a two-step process.[1] The synthesis commences with the acylation of p-phenetidine (4-ethoxyaniline) using chloroacetyl chloride to form an intermediate, 2-chloro-N-(4-ethoxyphenyl)acetamide. This intermediate is then subjected to amination, where the chlorine atom is displaced by an amino group to yield the final product, this compound.

The overall reaction can be summarized as follows:

  • Acylation: p-Phenetidine reacts with chloroacetyl chloride to form 2-chloro-N-(4-ethoxyphenyl)acetamide and hydrochloric acid.

  • Amination: The chloro-intermediate reacts with ammonia to produce this compound (2-amino-N-(4-ethoxyphenyl)acetamide) and ammonium chloride.

Phenocoll_Synthesis p_phenetidine p-Phenetidine intermediate 2-chloro-N-(4-ethoxyphenyl)acetamide p_phenetidine->intermediate + Chloroacetyl Chloride chloroacetyl_chloride Chloroacetyl Chloride ammonia Ammonia This compound This compound (2-amino-N-(4-ethoxyphenyl)acetamide) intermediate->this compound + Ammonia hcl HCl intermediate->hcl - HCl nh4cl NH4Cl This compound->nh4cl - NH4Cl

Figure 1. The original two-step synthesis pathway of this compound.

II. Experimental Protocols

The following protocols are based on established methodologies for the reactions involved in the synthesis of this compound.

Step 1: Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve p-phenetidine in a suitable inert solvent such as diethyl ether or tetrahydrofuran (THF).

  • Acylation: Cool the solution in an ice bath to 0-5 °C. Add chloroacetyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C. The addition of a weak base like sodium acetate can be used to neutralize the hydrochloric acid formed during the reaction.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by vacuum filtration, washed with cold water to remove any remaining salts, and dried. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (2-amino-N-(4-ethoxyphenyl)acetamide)

  • Reaction Setup: Place the dried 2-chloro-N-(4-ethoxyphenyl)acetamide in a sealed pressure vessel with an excess of aqueous or alcoholic ammonia.

  • Amination: Heat the mixture to 100-120 °C for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then treated with a dilute base to neutralize any ammonium chloride and free the this compound base. The product can be extracted with an organic solvent and purified by recrystallization. For the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

III. Data Presentation

The following table summarizes the key quantitative data for the reactants and products in the synthesis of this compound. Molar masses are provided for stoichiometric calculations.

CompoundMolecular FormulaMolar Mass ( g/mol )
p-PhenetidineC8H11NO137.18
Chloroacetyl chlorideC2H2Cl2O112.94
2-chloro-N-(4-ethoxyphenyl)acetamideC10H12ClNO2213.66
This compoundC10H14N2O2194.23
This compound HydrochlorideC10H15ClN2O2230.69[1]

References

Pharmacological Profile of Phenocoll: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenocoll, chemically identified as 2-amino-N-(4-ethoxyphenyl)acetamide, is a historical antipyretic and analgesic agent that emerged in the late 19th century. As a derivative of p-aminophenol, it belongs to the same class of compounds as phenacetin and acetaminophen. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, based on available historical and contextual scientific information. The document covers its mechanism of action, pharmacokinetics, pharmacodynamics, and therapeutic uses, with a focus on its antipyretic properties. Due to the historical nature of the compound, modern quantitative data is limited; however, this guide endeavors to present the available information in a structured and technically detailed manner, including inferred experimental protocols and signaling pathways consistent with the pharmacology of its class.

Introduction

This compound, and its more commonly used salt form this compound hydrochloride, was introduced as a therapeutic agent in an era of significant advances in synthetic medicinal chemistry.[1] It was developed as an alternative to other early antipyretics like acetanilide and phenacetin, with the aim of providing similar efficacy in reducing fever and alleviating pain, but with a more favorable safety profile. This compound is structurally related to phenacetin, with the key difference being the presence of an amino group in the acetyl moiety. This modification was intended to increase its solubility and potentially alter its metabolic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

PropertyValueSource
Chemical Name 2-amino-N-(4-ethoxyphenyl)acetamidePubChem
Synonyms This compound, Glycocoll-p-phenetidinPubChem
Molecular Formula C10H14N2O2PubChem
Molecular Weight 194.23 g/mol PubChem
CAS Number 103-97-9PubChem
Salt Form This compound HydrochloridePubChem
Molecular Formula (HCl) C10H15ClN2O2PubChem
Molecular Weight (HCl) 230.69 g/mol PubChem
CAS Number (HCl) 539-10-6PubChem

Pharmacodynamics

Mechanism of Action

While specific molecular studies on this compound are scarce, its mechanism of action can be inferred from its structural similarity to other p-aminophenol derivatives, such as acetaminophen. The primary antipyretic and analgesic effects of this class of compounds are attributed to the inhibition of prostaglandin synthesis within the central nervous system (CNS).

Fever is initiated by pyrogens, which trigger the release of prostaglandins, particularly Prostaglandin E2 (PGE2), in the hypothalamus. PGE2 then elevates the hypothalamic set point for body temperature. This compound, like its analogues, is believed to cross the blood-brain barrier and inhibit the activity of cyclooxygenase (COX) enzymes in the brain, thereby reducing the synthesis of PGE2 and resetting the thermostat to a lower temperature.

It is hypothesized that this compound is a weak inhibitor of COX enzymes in peripheral tissues, which would explain its limited anti-inflammatory activity compared to non-steroidal anti-inflammatory drugs (NSAIDs).

Antipyretic Mechanism of this compound cluster_0 Periphery cluster_1 Central Nervous System (Hypothalamus) Infection/Inflammation Infection/Inflammation Pyrogens Pyrogens Infection/Inflammation->Pyrogens Prostaglandin Synthesis (Peripheral) Prostaglandin Synthesis (Peripheral) Pyrogens->Prostaglandin Synthesis (Peripheral) PGE2 Synthesis PGE2 Synthesis Prostaglandin Synthesis (Peripheral)->PGE2 Synthesis Stimulates COX Enzymes COX Enzymes COX Enzymes->PGE2 Synthesis Elevated Thermoregulatory Set Point Elevated Thermoregulatory Set Point PGE2 Synthesis->Elevated Thermoregulatory Set Point Fever Fever Elevated Thermoregulatory Set Point->Fever This compound This compound This compound->COX Enzymes Inhibits

Figure 1: Postulated signaling pathway for the antipyretic action of this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion rates, are not well-documented in modern literature. However, based on the properties of related compounds, a general profile can be outlined.

  • Absorption: As it was administered orally, this compound was likely absorbed from the gastrointestinal tract. The hydrochloride salt form would have enhanced its solubility in aqueous environments, potentially facilitating absorption.

  • Distribution: Following absorption, this compound would have been distributed throughout the body via the systemic circulation. Its ability to exert a central antipyretic effect indicates that it could cross the blood-brain barrier.

  • Metabolism: The metabolism of this compound likely occurred in the liver. A probable metabolic pathway would involve N-deacetylation to form p-phenetidine, which could then undergo further transformations. It is the metabolism of related compounds to reactive intermediates that has been associated with toxicity, such as methemoglobinemia and nephrotoxicity.

  • Excretion: The metabolites of this compound were likely excreted by the kidneys in the urine.

Therapeutic Uses and Dosage

Historical accounts indicate that this compound was primarily used as an antipyretic to reduce fever in various infectious diseases. There is a specific mention of its use in the treatment of malaria .[2] It was also employed for its analgesic properties to relieve mild to moderate pain.

The typical dosage of this compound hydrochloride, as documented in historical medical literature, ranged from 0.5 to 1.0 grams, administered orally.

Experimental Protocols

In Vivo Model of Pyrexia
  • Objective: To determine the fever-reducing efficacy of this compound.

  • Animal Model: Rabbits or dogs were commonly used in this era.

  • Procedure:

    • Baseline rectal temperature of the animals would be recorded.

    • Fever would be induced by the subcutaneous injection of a pyrogenic substance, such as a bacterial suspension (e.g., E. coli) or a purified bacterial pyrogen.

    • Once a stable febrile state was achieved (a significant rise in body temperature), a solution of this compound hydrochloride would be administered orally or via gavage.

    • Rectal temperature would be monitored at regular intervals (e.g., every 30-60 minutes) for several hours post-administration.

    • A control group of animals would receive a vehicle (e.g., water) to account for the natural course of the induced fever.

  • Endpoint: The primary endpoint would be the reduction in rectal temperature over time compared to the control group.

Experimental Workflow for Antipyretic Activity Animal Selection (e.g., Rabbit) Animal Selection (e.g., Rabbit) Baseline Temperature Measurement Baseline Temperature Measurement Animal Selection (e.g., Rabbit)->Baseline Temperature Measurement Induction of Pyrexia (e.g., Bacterial Pyrogen) Induction of Pyrexia (e.g., Bacterial Pyrogen) Baseline Temperature Measurement->Induction of Pyrexia (e.g., Bacterial Pyrogen) Group Allocation Group Allocation Induction of Pyrexia (e.g., Bacterial Pyrogen)->Group Allocation Treatment Group (this compound Administration) Treatment Group (this compound Administration) Group Allocation->Treatment Group (this compound Administration) Control Group (Vehicle Administration) Control Group (Vehicle Administration) Group Allocation->Control Group (Vehicle Administration) Temperature Monitoring (Time Course) Temperature Monitoring (Time Course) Treatment Group (this compound Administration)->Temperature Monitoring (Time Course) Control Group (Vehicle Administration)->Temperature Monitoring (Time Course) Data Analysis (Comparison of Temperature Profiles) Data Analysis (Comparison of Temperature Profiles) Temperature Monitoring (Time Course)->Data Analysis (Comparison of Temperature Profiles) Determination of Antipyretic Efficacy Determination of Antipyretic Efficacy Data Analysis (Comparison of Temperature Profiles)->Determination of Antipyretic Efficacy

Figure 2: A plausible experimental workflow for evaluating the antipyretic activity of this compound.

Safety and Toxicology

Like other p-aminophenol derivatives of its time, such as phenacetin, concerns about the toxicity of this compound likely contributed to its decline in use. The potential for adverse effects, including methemoglobinemia and nephrotoxicity , would have been a significant consideration. These toxicities are often linked to the formation of reactive metabolites.

Conclusion

This compound represents an important chapter in the historical development of antipyretic and analgesic drugs. While it has been superseded by more modern and safer alternatives like acetaminophen and NSAIDs, an understanding of its pharmacological profile provides valuable insights into the structure-activity relationships of p-aminophenol derivatives. The lack of detailed, modern quantitative data underscores the challenges in retrospectively evaluating historical pharmaceutical agents. Future research into historical medical and chemical archives may yet uncover more specific details about the pharmacological properties of this compound.

References

The Advent of a New Antipyretic: Early Clinical Applications of Phenocoll

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the late 19th century, the quest for effective and safe antipyretic agents was a significant focus of therapeutic innovation. Amidst this landscape, Phenocoll, a synthetic derivative of phenacetin, emerged as a promising candidate for reducing fever associated with various ailments. This technical guide delves into the early clinical uses of this compound as an antipyretic, presenting a synthesis of available data from foundational studies, detailed experimental protocols, and an examination of the then-understood physiological action of this novel compound.

Introduction

This compound, or aminoacetophenetidin, was introduced as a water-soluble alternative to the sparingly soluble phenacetin, with the hydrochloride salt being the most commonly employed form in early clinical trials. Its introduction was met with considerable interest from the medical community, eager for antipyretics with improved efficacy and a favorable safety profile compared to existing options like antipyrin and phenacetin. Early investigations, notably by Dr. Hertel of the Deaconess's Hospital at Halle and Professor von Jaksch in Prague, alongside physiological studies by researchers such as Dr. Isaac Ott, laid the groundwork for its clinical application.

Mechanism of Action (as understood in the late 19th Century)

While the precise molecular mechanisms were not fully elucidated at the time, the prevailing understanding was that this compound exerted its antipyretic effect through a central action on the heat-regulating centers of the nervous system. Dr. Ott's research on rabbits indicated that this compound directly influenced the corpus striatum, a key area involved in thermoregulation, leading to a decrease in body temperature. This central nervous system-mediated pathway was a significant conceptual framework for its mode of action.

G cluster_fever Febrile State cluster_this compound This compound Action Pyrogens Pyrogens (e.g., from infection) Hypothalamus Heat-Regulating Centers (Corpus Striatum) Pyrogens->Hypothalamus Stimulate Fever Elevated Body Temperature Hypothalamus->Fever Increase Set-Point Temperature_Reduction Reduced Body Temperature This compound This compound CNS Central Nervous System This compound->CNS Acts Upon CNS->Temperature_Reduction Lowers Set-Point

Figure 1: Conceptual signaling pathway of this compound's antipyretic action as understood in the late 19th century.

Clinical Trials and Observations

The initial clinical evaluations of this compound hydrochloride were conducted in Europe and subsequently reported in American medical journals. These early studies, while not conforming to modern randomized controlled trial standards, provided valuable insights into the drug's efficacy and tolerability.

Key Experimental Protocols

The administration of this compound hydrochloride in these early trials followed a relatively consistent protocol, which can be summarized as follows:

  • Patient Selection: Patients suffering from febrile conditions, including typhoid fever, pneumonia, influenza, and phthisis (tuberculosis), were selected for treatment.

  • Dosage and Administration: The typical adult dose ranged from 8 to 15 grains (approximately 0.5 to 1.0 gram) of this compound hydrochloride. It was most commonly administered orally, dissolved in water, or as a powder enclosed in wafers. For more rapid effects, it was sometimes given as a subcutaneous injection.

  • Temperature Measurement: Axillary or rectal temperature readings were taken at regular intervals, typically every one to two hours, both before and after the administration of the drug to track the antipyretic effect.

  • Observation of Effects: Clinicians meticulously recorded the time to onset of temperature reduction, the maximum temperature drop, the duration of the antipyretic effect, and any accompanying physiological changes such as sweating (diaphoresis) and changes in pulse and respiration rates. Side effects were also noted.

G start Patient with Febrile Condition temp_pre Record Baseline Temperature start->temp_pre dosage Administer this compound Hydrochloride (8-15 grains, orally or subcutaneously) temp_post Monitor Temperature (every 1-2 hours) dosage->temp_post temp_pre->dosage observe Record Physiological Effects (Sweating, Pulse, Respiration) temp_post->observe side_effects Note Adverse Reactions observe->side_effects end Evaluate Antipyretic Efficacy and Safety side_effects->end G This compound This compound Solubility: High Rapidity of Action: Fast Side Effects: Generally Mild antipyrin Antipyrin Solubility: High Rapidity of Action: Fast Side Effects: Can be more pronounced This compound->antipyrin Similar Rapidity phenacetin Phenacetin Solubility: Low Rapidity of Action: Slower Side Effects: Generally Mild This compound->phenacetin Faster Action antipyrin->phenacetin Faster Action

The Prodrug Relationship of Phenocoll to Phenacetin and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and metabolic relationship between phenocoll, phenacetin, and phenacetin's primary metabolites. Phenacetin, a once widely-used analgesic and antipyretic, is now primarily of interest as a model compound in drug metabolism studies due to its complex biotransformation and associated toxicities. This guide elucidates the role of this compound (2-amino-N-(4-ethoxyphenyl)acetamide) as a metabolic precursor, or prodrug, to phenacetin. Through a detailed examination of metabolic pathways, experimental protocols, and quantitative data, we will establish the conversion of this compound to phenacetin via the intermediate, p-phenetidine. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Phenacetin (N-(4-ethoxyphenyl)acetamide) was introduced as an analgesic and antipyretic in the late 19th century. Its therapeutic effects are primarily mediated by its major metabolite, paracetamol (acetaminophen)[1][2]. However, phenacetin's clinical use has been discontinued in many countries due to its association with severe adverse effects, including nephrotoxicity and carcinogenicity[3]. These toxic effects are largely attributed to a minor metabolic pathway that produces reactive intermediates from its metabolite, p-phenetidine[3][4].

This compound, chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, is structurally related to both phenacetin and p-phenetidine. It can be conceptualized as p-phenetidine with a glycine molecule attached to the amino group through an amide linkage. This structural relationship suggests that this compound may serve as a prodrug, undergoing in vivo hydrolysis to yield p-phenetidine, which can then be acetylated to form phenacetin. This guide will systematically explore this metabolic cascade.

Chemical Structures and Core Relationship

The chemical structures of this compound, p-phenetidine, phenacetin, and its major metabolite, paracetamol, are presented below. Understanding these structures is fundamental to comprehending their metabolic interconversion.

  • This compound: 2-amino-N-(4-ethoxyphenyl)acetamide

  • p-Phenetidine: 4-ethoxyaniline

  • Phenacetin: N-(4-ethoxyphenyl)acetamide

  • Paracetamol (Acetaminophen): N-(4-hydroxyphenyl)acetamide

The core chemical relationship lies in the transformation of the functional group attached to the nitrogen atom of the p-ethoxyaniline backbone.

Metabolic Pathways

The metabolic journey from this compound to the various metabolites of phenacetin is a multi-step process involving hydrolysis, acetylation, and oxidative de-ethylation.

This compound Metabolism: Hydrolysis to p-Phenetidine

The initial and rate-limiting step in the conversion of this compound to phenacetin is the hydrolysis of the amide bond linking the glycyl group to the p-phenetidine moiety. This reaction is catalyzed by various hydrolases, such as carboxylesterases, present in the liver and other tissues[5][6].

Reaction: this compound + H₂O → p-Phenetidine + Glycine

This enzymatic hydrolysis cleaves the amide bond, releasing p-phenetidine and the amino acid glycine.

p-Phenetidine Metabolism: Acetylation to Phenacetin

The resulting p-phenetidine can then undergo N-acetylation, a common phase II metabolic reaction, to form phenacetin. This reaction is catalyzed by N-acetyltransferases (NATs), primarily NAT2, which are highly expressed in the liver and gastrointestinal tract.

Reaction: p-Phenetidine + Acetyl-CoA → Phenacetin + CoA

Phenacetin Metabolism

Once formed from this compound, phenacetin enters its well-established metabolic pathways:

  • Major Pathway: O-de-ethylation to Paracetamol: The primary therapeutic pathway involves the oxidative O-de-ethylation of phenacetin by cytochrome P450 enzymes, predominantly CYP1A2, to form the active analgesic, paracetamol[7].

  • Minor Pathway: Deacetylation to p-Phenetidine: A smaller fraction of phenacetin can be deacetylated back to p-phenetidine, contributing to the pool of this toxic metabolite[8].

  • Formation of Reactive Metabolites: p-Phenetidine can be further metabolized through N-hydroxylation by cytochrome P450 enzymes to form N-hydroxyphenetidine and subsequently p-nitrosophenetole, which are mutagenic and contribute to the toxicity of phenacetin[9].

The overall metabolic cascade from this compound is visualized in the following diagram:

Metabolic_Pathway This compound This compound p_Phenetidine p-Phenetidine This compound->p_Phenetidine Hydrolysis Glycine Glycine This compound->Glycine Phenacetin Phenacetin p_Phenetidine->Phenacetin Acetylation (NATs) Reactive_Metabolites Reactive Metabolites (e.g., N-hydroxyphenetidine) p_Phenetidine->Reactive_Metabolites N-hydroxylation (CYPs) Phenacetin->p_Phenetidine Deacetylation (Minor Pathway) Paracetamol Paracetamol (Acetaminophen) Phenacetin->Paracetamol O-de-ethylation (CYP1A2) (Major Pathway)

Metabolic cascade from this compound to Phenacetin and its metabolites.

Quantitative Data

The following tables summarize available quantitative data regarding the metabolism of phenacetin and its metabolites. Data on the specific conversion rates of this compound are limited in historical literature.

Table 1: Pharmacokinetic Parameters of Phenacetin and Paracetamol

ParameterPhenacetinParacetamol (from Phenacetin)Reference
Bioavailability (oral) Highly variable (first-pass metabolism)~75%[10]
Plasma Half-life 1.5 - 2.5 hours1.5 - 2.5 hours[10]
Primary Route of Elimination Hepatic metabolismRenal excretion of conjugates[10]

Table 2: Major Metabolites of Phenacetin in Urine (% of Dose)

MetabolitePercentage of DoseReference
Paracetamol Glucuronide ~55%[10]
Paracetamol Sulfate ~30%[10]
Mercapturic Acid & Cysteine Conjugates ~4%[10]
p-Phenetidine and its metabolites Variable, generally low[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the metabolism of this compound and phenacetin.

Protocol for In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the rate of hydrolytic conversion of this compound to p-phenetidine in a controlled in vitro system.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., deuterated p-phenetidine)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Microsome Addition: Add HLMs to the master mix to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add this compound to the mixture to achieve a final concentration of 1 µM.

  • Reaction Initiation: Initiate the reaction by adding the NADPH solution.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence and quantity of this compound and p-phenetidine using a validated LC-MS/MS method.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, NADPH system) AddHLM Add Human Liver Microsomes MasterMix->AddHLM PreIncubate Pre-incubate at 37°C AddHLM->PreIncubate Addthis compound Add this compound PreIncubate->Addthis compound Incubate Incubate at 37°C Addthis compound->Incubate TimePoints Collect Aliquots at Time Intervals Incubate->TimePoints Terminate Terminate Reaction (Acetonitrile + IS) TimePoints->Terminate Centrifuge Centrifuge Samples Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Workflow for in vitro metabolism of this compound.
Protocol for LC-MS/MS Quantification of this compound, p-Phenetidine, Phenacetin, and Paracetamol

Objective: To simultaneously quantify this compound and its key metabolites in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: [M+H]⁺ → product ion

    • p-Phenetidine: [M+H]⁺ → product ion

    • Phenacetin: [M+H]⁺ → product ion

    • Paracetamol: [M+H]⁺ → product ion

    • Internal Standard(s): [M+H]⁺ → product ion

Sample Preparation:

  • To 100 µL of plasma or microsomal incubate, add 300 µL of acetonitrile containing the internal standard(s).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject onto the LC-MS/MS system.

Signaling Pathways and Logical Relationships

The toxicity of phenacetin, and by extension, the metabolic products of this compound, is linked to the generation of reactive metabolites that can interact with cellular macromolecules.

Logical Relationship of Metabolism to Toxicity:

toxicity_pathway This compound This compound p_Phenetidine p-Phenetidine This compound->p_Phenetidine Hydrolysis Reactive_Metabolites Reactive Metabolites p_Phenetidine->Reactive_Metabolites Metabolic Activation (CYPs) Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Metabolites->Cellular_Macromolecules Covalent Binding Toxicity Nephrotoxicity & Carcinogenicity Cellular_Macromolecules->Toxicity Leads to

Logical pathway from this compound metabolism to toxicity.

Conclusion

This compound is a prodrug of phenacetin, undergoing a two-step metabolic conversion. The initial hydrolysis of this compound to p-phenetidine is a critical step, as p-phenetidine is not only a precursor to the formation of phenacetin via acetylation but is also a key metabolite implicated in the nephrotoxicity and carcinogenicity associated with chronic phenacetin use. Understanding this metabolic relationship is crucial for interpreting toxicological data and for the design of safer pharmaceuticals. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacokinetics and metabolic fate of this compound and related compounds. The continued study of such historical compounds provides valuable insights into the principles of drug metabolism and toxicology.

References

A Technical Guide to Inactive Ingredients in Original Phenocoll Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Late 19th and Early 20th Century Pharmaceutical Practices

Introduction

Phenocoll, a derivative of phenacetin, was introduced as an antipyretic and analgesic in the late 19th century. At the time of its development, the pharmaceutical landscape was vastly different from today. The concept of "inactive ingredients" or "excipients" was not as formalized, and formulations were often prepared by individual pharmacists with a focus on the active component.[1] The technology for drug manufacturing was relatively crude, relying on tinctures, powders, and poultices made from extracts of natural products or newly synthesized compounds. Consequently, detailed quantitative records of the inactive ingredients used in the very first this compound formulations are scarce. This guide provides a comprehensive overview based on the common pharmaceutical practices and materials of that era.

Potential Inactive Ingredients in Early this compound Formulations

During the late 19th and early 20th centuries, the inactive ingredients used in solid dosage forms like powders and tablets were chosen for their ability to provide bulk, aid in manufacturing, and improve palatability.[1][2] The common dosage forms of the time included powders, pills, tablets, and gelatin capsules.[1] Based on the available historical and pharmaceutical information, the inactive ingredients in original this compound formulations likely included a variety of natural and semi-synthetic polymers, sugars, and minerals.

Below is a table summarizing the potential inactive ingredients, their probable functions, and the dosage forms in which they were commonly used.

Ingredient Category Specific Example Probable Function Common Dosage Forms
Fillers/Diluents Lactose, SucroseAdd bulk to the formulation, especially for potent active ingredients.[3]Powders, Tablets
Starch (from corn, potato, rice)Filler, binder, and disintegrant.[4]Tablets, Powders
Calcium CarbonateFiller, provides calcium supplementation.Tablets
Binders Acacia (Gum Arabic)Holds ingredients together in a tablet.[5]Tablets, Pills
GelatinUsed as a binder and for creating capsules.[2][6]Pills, Capsules
TragacanthA natural gum used as a binder and suspending agent.[5]Pills, Emulsions
Lubricants/Glidants TalcPrevents sticking to machinery during tablet compression.Tablets
Magnesium StearateA common lubricant in tablet manufacturing.[2]Tablets
Disintegrants StarchHelps the tablet break apart in the digestive tract.[4][6]Tablets
Coatings ShellacUsed to coat pills for easier swallowing and to mask taste.Pills
GelatinUsed for coating pills and making soft capsules.Pills, Capsules
Sweeteners/Flavorings Sucrose, LactoseTo improve the taste of the medication.[7]Powders, Lozenges
Essential Oils (e.g., Peppermint)To mask unpleasant tastes and odors.Powders, Liquids

Historical Experimental Protocols for Pharmaceutical Analysis

The analysis of pharmaceutical formulations in the late 19th and early 20th centuries relied on classical analytical chemistry techniques.[8] While not as sophisticated as modern methods, these protocols were foundational for identifying and quantifying the chemical composition of materials.[9]

Key Methodologies of the Era:

  • Gravimetric Analysis: This was a primary method for quantitative analysis.[8] It involved separating the component of interest from the sample and weighing it. For instance, an inactive ingredient like calcium carbonate could be isolated, precipitated, and weighed to determine its quantity.

  • Volumetric Analysis (Titration): This technique was used to determine the concentration of a substance by reacting it with a solution of a known concentration.[8] This could have been used to ascertain the purity of the active pharmaceutical ingredient or quantify certain inactive components.

  • Spectroscopy: The development of spectroscopic techniques began in the 19th century and allowed for the study of the interaction between light and matter.[10] Early spectroscopes could have been used for qualitative identification of certain compounds based on their spectral characteristics.

  • Chemical Tests: A variety of qualitative chemical tests were employed to identify the presence of specific elements and functional groups.[8] These would have been crucial for confirming the identity of both the active drug and the inactive ingredients.

  • Microscopy: Microscopic examination could have been used to identify the physical characteristics of crystalline substances and to check for the homogeneity of powdered mixtures.

The following diagram illustrates a generalized workflow for the formulation and analysis of a pharmaceutical product like this compound in the late 19th century.

G A Raw Material Sourcing (Active & Inactive Ingredients) B Qualitative Identification (Chemical Tests, Microscopy) A->B C Weighing & Mixing (Compounding) A->C B->C Material Purity Check D Dosage Form Preparation (Pill Pressing, Powder Division, Encapsulation) C->D E Finished Product Analysis D->E F Gravimetric & Volumetric Analysis (Quantification) E->F Quality Control G Packaging & Labeling E->G

References

An In-depth Technical Guide to Phenocoll and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Phenocoll

This compound, chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, is a historical analgesic and antipyretic agent. It belongs to the class of p-aminophenol derivatives, which includes widely known drugs such as paracetamol (acetaminophen) and phenacetin. The core structure of this compound consists of a p-ethoxyaniline moiety N-acylated with a glycine residue. This guide provides a comprehensive overview of the known derivatives, analogs, synthesis, and pharmacological properties of compounds related to this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Known Derivatives and Analogs of this compound

While specific, extensively studied derivatives of this compound itself are not widely documented in recent literature, a significant body of research exists on structurally related N-aryl acetamides and phenoxy acetamide derivatives. These compounds serve as valuable analogs for understanding the structure-activity relationships (SAR) that govern the biological effects of this chemical class. Modifications to the core this compound structure can be systematically explored at three primary locations: the N-acyl group, the ethoxy group on the phenyl ring, and the amino group of the glycine moiety.

Table 1: Analogs of this compound with Reported Biological Activity

Compound ClassGeneral StructureKey Structural FeaturesReported Biological ActivitiesReference
N-Aryl AcetamidesAr-NH-CO-CH₂-RVariation of the aryl group (Ar) and the substituent (R) on the acetyl group.Analgesic, Anti-inflammatory, Anticancer[1]
Phenoxy AcetamidesAr-O-CH₂-CO-NH-RAn ether linkage connects the aryl group to the acetamide moiety.Antimicrobial, Antifungal, AnticancerN/A
p-Aminophenol DerivativesHO-C₆H₄-NH-CO-RA hydroxyl group at the para position of the phenyl ring.Analgesic, Antipyretic[2]

Note: This table is a summary of activities for compound classes structurally related to this compound, as direct quantitative data for a series of this compound derivatives is limited in the available literature.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its N-aryl acetamide analogs can be achieved through several established synthetic routes. A common and straightforward method involves the acylation of an appropriate aniline derivative with an activated carboxylic acid or its derivative.

General Synthesis Protocol for N-Aryl-2-aminoacetamides

A general and efficient one-pot procedure for the synthesis of N-aryl glycines, which are precursors to the corresponding aminoacetamides, involves the reaction of a 2-chloro-N-aryl acetamide with potassium hydroxide.[3] This can be adapted for the synthesis of this compound and its analogs.

Experimental Protocol: Synthesis of N-(4-ethoxyphenyl)-2-aminoacetamide (this compound)

  • Step 1: Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide.

    • Dissolve p-phenetidine (4-ethoxyaniline) in a suitable aprotic solvent such as acetone or dichloromethane.

    • Cool the solution in an ice bath.

    • Add chloroacetyl chloride dropwise to the stirred solution. An organic base like triethylamine may be added to neutralize the HCl byproduct.

    • Allow the reaction to proceed for several hours at room temperature.

    • Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 2-chloro-N-(4-ethoxyphenyl)acetamide.

    • The product can be purified by recrystallization.

  • Step 2: Ammonolysis of 2-chloro-N-(4-ethoxyphenyl)acetamide.

    • Dissolve the purified 2-chloro-N-(4-ethoxyphenyl)acetamide in a suitable solvent such as ethanol.

    • Add a concentrated aqueous solution of ammonia.

    • The reaction mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution of the chlorine atom by the amino group.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

For the synthesis of this compound hydrochloride, the free base of this compound is dissolved in a suitable solvent like anhydrous ethanol, and a solution of hydrogen chloride in ethanol is added to precipitate the hydrochloride salt.[4]

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Acylation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Salt Formation (Optional) p-Phenetidine p-Phenetidine Acylation Acylation p-Phenetidine->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation 2_chloro_N_ethoxyphenyl_acetamide 2_chloro_N_ethoxyphenyl_acetamide Acylation->2_chloro_N_ethoxyphenyl_acetamide Ammonolysis Ammonolysis 2_chloro_N_ethoxyphenyl_acetamide->Ammonolysis Ammonia Ammonia Ammonia->Ammonolysis Phenocoll_base Phenocoll_base Ammonolysis->Phenocoll_base Salt_Formation Salt_Formation Phenocoll_base->Salt_Formation HCl_in_Ethanol HCl_in_Ethanol HCl_in_Ethanol->Salt_Formation Phenocoll_HCl Phenocoll_HCl Salt_Formation->Phenocoll_HCl

Caption: Synthetic workflow for this compound production.

Pharmacological Activity and Mechanism of Action

This compound and its analogs, particularly those derived from p-aminophenol, exhibit analgesic and anti-inflammatory properties. The primary mechanism of action for this class of compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[5][6] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[7][8]

Inhibition of the Prostaglandin Synthesis Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are a result of their ability to block the activity of COX-1 and COX-2.[9] This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes that promote inflammation.[10][11] While direct studies on this compound's interaction with COX enzymes are scarce, its structural similarity to phenacetin and paracetamol strongly suggests a similar mechanism of action.[5][12] Paracetamol itself is a weak inhibitor of COX enzymes in peripheral tissues but is more active in the central nervous system.[13] The analgesic effects of phenacetin are largely attributed to its in vivo metabolite, paracetamol.[14]

Hypothesized Signaling Pathway for the Anti-inflammatory Action of this compound

G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1_2 COX_1_2 Arachidonic_Acid->COX_1_2 Prostaglandin_H2 Prostaglandin_H2 COX_1_2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Phenocoll_and_Analogs Phenocoll_and_Analogs Phenocoll_and_Analogs->COX_1_2 Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Experimental Protocols for Biological Activity Assessment

The evaluation of the analgesic and anti-inflammatory properties of this compound derivatives can be conducted using a variety of established in vitro and in vivo assays.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer, typically Tris-HCl, containing necessary co-factors like glutathione and hematin.

  • Substrate: Arachidonic acid is used as the substrate.

  • Test Compounds: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to various concentrations.

  • Procedure:

    • The enzyme, assay buffer, and test compound (or vehicle control) are pre-incubated.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, often by the addition of an acid.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.[15]

In Vivo Analgesic and Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the anti-inflammatory activity of new compounds.[1]

Experimental Protocol

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Test Compounds: this compound derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral or intraperitoneal administration. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound, positive control, or vehicle is administered to the respective groups of animals.

    • After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G Animal_Acclimatization Animal_Acclimatization Fasting Fasting Animal_Acclimatization->Fasting Initial_Paw_Volume Initial_Paw_Volume Fasting->Initial_Paw_Volume Drug_Administration Drug_Administration Initial_Paw_Volume->Drug_Administration Carrageenan_Injection Carrageenan_Injection Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data_Analysis Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for assessing in vivo anti-inflammatory activity.

Conclusion

This compound, as a historical analgesic, provides a foundational structure for the exploration of new therapeutic agents. While direct research on this compound derivatives is limited, the extensive studies on related N-aryl acetamides and p-aminophenol derivatives offer valuable insights into the structure-activity relationships and mechanisms of action. The primary pharmacological target for this class of compounds is believed to be the cyclooxygenase enzymes, leading to the inhibition of prostaglandin synthesis and subsequent anti-inflammatory and analgesic effects. The synthetic and experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of novel this compound analogs, which may lead to the development of new drugs with improved efficacy and safety profiles. Further research is warranted to elucidate the precise molecular targets and signaling pathways of this compound and its derivatives to fully understand their therapeutic potential.

References

Historical Toxicology of Phenocoll: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenocoll, a derivative of phenetidine, was introduced in the late 19th century as an antipyretic and analgesic agent. Its clinical use, however, was short-lived, and detailed toxicological data from the era of its use are scarce in modern scientific literature. This technical guide provides a comprehensive overview of the available historical toxicological information on this compound. Due to the limited specific data on this compound, this report also includes a review of the toxicological profile of the closely related and more extensively studied compound, Phenacetin, to offer a broader context for understanding the potential toxicities of this class of p-aminophenol derivatives.

Quantitative Toxicology Data

Efforts to locate specific quantitative toxicology data for this compound, such as median lethal dose (LD50) values from historical records, have been largely unsuccessful. The scientific literature from the late 19th and early 20th centuries often lacks the standardized quantitative toxicological assessments that are common today.

In contrast, some historical quantitative data is available for the related compound, Phenacetin .

Table 1: Historical Acute Toxicity Data for Phenacetin

SpeciesRoute of AdministrationLD50Reference
RatOral1.65 g/kg[1]
MouseOral1.22 g/kg[1]

Note: This data is for Phenacetin, not this compound. Direct extrapolation of these values to this compound is not recommended due to differences in chemical structure.

Experimental Protocols

For context, a general outline of the type of acute toxicity testing that would have been conducted in the mid-20th century for a compound like Phenacetin is described below.

General Protocol for Acute Oral Toxicity (circa mid-20th Century)
  • Test Animals: Typically rats or mice, often of a single sex or mixed sexes without specific randomization.

  • Housing: Animals were housed in standard cages with access to food and water.

  • Dosage: The test substance (e.g., Phenacetin) was administered orally, often as a suspension or solution in water or oil, via gavage. A range of doses would be tested on different groups of animals.

  • Observation Period: Animals were observed for a period of 7 to 14 days for signs of toxicity and mortality.

  • Endpoints: The primary endpoint was mortality. Observations of clinical signs of toxicity (e.g., sedation, ataxia, changes in respiration) were also recorded.

  • Data Analysis: The LD50 was calculated using graphical methods from the observed mortality data.

Signaling Pathways and Experimental Workflows

Information on the specific signaling pathways affected by this compound from historical literature is non-existent, as the concept of molecular signaling pathways was not yet developed.

To illustrate a modern understanding of the metabolism of related aromatic amines, a generalized metabolic pathway for a compound like Phenacetin is presented below. The metabolism of this compound would likely involve similar enzymatic processes.

This compound This compound Metabolite1 N-acetyl-p-aminophenol (Acetaminophen) This compound->Metabolite1 Dealkylation (CYP450) Metabolite2 Reactive Metabolite (NAPQI) Metabolite1->Metabolite2 Oxidation (CYP450) Detoxification Glutathione Conjugation Metabolite2->Detoxification Detoxification Toxicity Hepatotoxicity Metabolite2->Toxicity Covalent Binding to Cellular Proteins

Caption: Generalized metabolic pathway of a p-aminophenol derivative.

Adverse Effects Reported in Historical Literature

Historical medical reports on this compound describe several adverse effects, although these are typically anecdotal and lack the rigorous analysis of modern pharmacovigilance. The most commonly reported adverse effects include:

  • Cyanosis: A bluish discoloration of the skin due to the formation of methemoglobin. This was a frequently noted side effect of many aniline derivatives.

  • Skin Rashes: Various forms of cutaneous reactions were reported.

  • Gastrointestinal Disturbances: Nausea and vomiting were occasionally observed.

It is important to note that the manufacturing processes for pharmaceuticals in the late 19th and early 20th centuries were not as refined as they are today, and impurities may have contributed to the observed adverse effects.

Conclusion

The available historical toxicological data for this compound is sparse and largely qualitative. While it was used clinically for a period, detailed and quantitative safety assessments comparable to modern standards were not conducted or recorded. The toxicological profile of the related compound, Phenacetin, which has been more extensively studied, reveals significant concerns, including nephrotoxicity and carcinogenicity, leading to its eventual withdrawal from the market. While not directly applicable to this compound, this information provides a valuable cautionary context for this class of compounds. Further research into digitized historical archives of medical and chemical journals may yet uncover more specific data on the toxicology of this compound.

References

Methodological & Application

Synthesis of Phenocoll: Application Notes and Protocols for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the laboratory synthesis of Phenocoll, also known as Phenacetin or N-(4-ethoxyphenyl)acetamide. The primary method detailed herein is the acetylation of p-phenetidine, a robust and widely utilized synthetic route.

Introduction

This compound, a compound of historical significance in pharmaceuticals, serves as a key building block and reference compound in modern drug discovery and development. Its synthesis is a fundamental example of N-acylation, a common reaction in the preparation of amide-containing molecules. The protocols provided below are designed to ensure a high-yield and high-purity synthesis of this compound suitable for research and development applications.

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data for the synthesis of this compound via the acetylation of p-phenetidine with acetic anhydride. This method is highlighted for its efficiency and reliability.

ParameterValueReference
Reactants
p-Phenetidine0.20 g (1.46 mmol)[1]
Acetic Anhydride0.20 mL (2.20 mmol)[1]
Concentrated Hydrochloric Acid4 drops (~1.0 mmol)[1]
Sodium Acetate0.24 g (2.92 mmol)[1]
Water (solvent)3.50 mL[1]
Reaction Conditions
TemperatureInitial warming, then room temperature, followed by ice-bath cooling[1][2]
Reaction Time~5 minutes post-reagent addition[1]
Product Information
Theoretical Yield~0.26 gCalculated
Reported Yield92% - 99.9%[3][4]
Melting Point134-136 °C[2]
Molecular Weight179.22 g/mol
CAS Number62-44-2[5]

Experimental Protocols

The following protocol details the synthesis of this compound from p-phenetidine and acetic anhydride, including a preliminary purification step for the starting amine.

Materials and Equipment:
  • p-Phenetidine (p-ethoxyaniline)

  • Acetic anhydride

  • Concentrated hydrochloric acid (12 M)

  • Sodium acetate

  • Activated carbon (decolorizing charcoal)

  • Distilled water

  • Ethanol (for recrystallization, optional)

  • 10-mL and 25-mL Erlenmeyer flasks

  • Hot plate

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Ice-water bath

  • Melting point apparatus

Procedure:
  • Purification of p-Phenetidine:

    • In a 10-mL Erlenmeyer flask, combine 0.20 g (1.46 mmol) of p-phenetidine and 3.50 mL of water.[1]

    • Add 4 drops of concentrated hydrochloric acid to dissolve the amine. The formation of p-phenetidine hydrochloride is expected.[1]

    • Add a spatula-tip of activated carbon to the solution, and gently warm and swirl the mixture on a hot plate for a few minutes to remove colored impurities.[1][2]

    • Remove the activated carbon by filtering the warm solution into a clean 10-mL flask. Pipette filtration or gravity filtration can be used.[1]

  • Preparation of Sodium Acetate Solution:

    • In a separate flask, dissolve 0.24 g (2.92 mmol) of sodium acetate in 0.80 mL of water. This solution will act as a buffer.[1]

  • Acetylation Reaction:

    • Gently warm the purified p-phenetidine hydrochloride solution on a hot plate.

    • While swirling the solution, add 0.20 mL (0.22 g, 2.20 mmol) of acetic anhydride.[1]

    • Immediately add the entire sodium acetate solution to the reaction mixture and swirl vigorously to ensure thorough mixing.[1][2]

    • Allow the solution to stand at room temperature for approximately 5 minutes.

  • Crystallization and Isolation of Crude Product:

    • Cool the reaction mixture in an ice-water bath and swirl vigorously to induce crystallization of the crude this compound.[1]

    • Collect the crystals by suction filtration, washing them with a small portion of cold water.[1]

  • Purification by Recrystallization:

    • The crude product can be purified by recrystallization from water or an ethanol-water mixture.[1][2]

    • Dissolve the crude crystals in a minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by suction filtration and allow them to air dry.

  • Characterization:

    • Determine the weight of the dried, purified this compound and calculate the percentage yield.

    • Measure the melting point of the recrystallized product. A sharp melting point in the range of 134-136 °C is indicative of high purity.[2]

Visualizations

Chemical Reaction Scheme

cluster_reactants Reactants cluster_products Products p_phenetidine p-Phenetidine r1 + p_phenetidine->r1 acetic_anhydride Acetic Anhydride acetic_anhydride->r1 This compound This compound (Phenacetin) acetic_acid Acetic Acid p1 -> r1->p1 Sodium Acetate / H2O p1->this compound r2 + p1->r2 r2->acetic_acid

Caption: Synthesis of this compound via acetylation of p-phenetidine.

Experimental Workflow

start Start dissolve_phenetidine Dissolve p-Phenetidine in HCl/Water start->dissolve_phenetidine end End decolorize Decolorize with Activated Carbon dissolve_phenetidine->decolorize filter_carbon Filter to Remove Carbon decolorize->filter_carbon add_anhydride Add Acetic Anhydride filter_carbon->add_anhydride prepare_acetate Prepare Sodium Acetate Solution add_acetate Add Sodium Acetate Solution prepare_acetate->add_acetate add_anhydride->add_acetate cool_crystallize Cool in Ice Bath to Crystallize add_acetate->cool_crystallize filter_product Isolate Crude Product via Suction Filtration cool_crystallize->filter_product recrystallize Recrystallize from Water or Ethanol/Water filter_product->recrystallize dry_product Dry Purified Product recrystallize->dry_product characterize Characterize (Yield, Melting Point) dry_product->characterize characterize->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Evaluation of the Analgesic Effects of Phenocoll in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenocoll is a compound that has shown potential as an analgesic agent. Preliminary studies suggest its mechanism of action may involve the modulation of central presynaptic acetylcholine release.[1] To rigorously evaluate its analgesic properties, standardized preclinical animal models are essential. These models are designed to assess the efficacy of a test compound in reducing pain responses to various noxious stimuli, including chemical and thermal insults.

This document provides detailed protocols for three commonly used and validated animal models for screening analgesic drugs: the Acetic Acid-Induced Writhing Test, the Hot Plate Test, and the Tail Flick Test. These tests are well-suited to characterize the potential peripheral and central analgesic effects of this compound.

I. Experimental Protocols

Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity by inducing visceral pain.[2][3] The intraperitoneal injection of acetic acid causes irritation of the serous membranes, leading to characteristic abdominal constrictions and stretching, known as "writhing".[2][4] The reduction in the number of writhes following administration of a test compound indicates its analgesic potential.[5]

Materials:

  • Male ICR mice (20-30 g)[2]

  • This compound (dissolved in an appropriate vehicle)

  • Positive control: Diclofenac Sodium (10 mg/kg)[4] or Morphine Sulfate (5 mg/kg)[2]

  • Vehicle control (e.g., normal saline with 1% Tween 80 and DMSO)[4]

  • 0.6% Acetic acid solution[6]

  • Syringes and needles for administration

  • Observation chambers[2]

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (e.g., Diclofenac Na, 10 mg/kg, p.o.)

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or via the desired route.[2][4]

  • Absorption Period: Allow for a 30-60 minute absorption period after drug administration.[7]

  • Induction of Writhing: Administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.[6]

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a timer.[2] After a 5-minute latency period, count the number of writhes for a duration of 10-15 minutes.[2][4] A writhe is characterized by a wave of abdominal constriction, pelvic rotation, and extension of the hind limbs.[2]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula:

    % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

The hot plate test is a classic model for assessing central analgesic activity by measuring the response to a thermal stimulus.[8][9] The latency to a pain response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface.[8][9] An increase in this latency indicates an analgesic effect.

Materials:

  • Male Wistar rats or mice[6]

  • This compound (dissolved in an appropriate vehicle)

  • Positive control: Morphine (5-10 mg/kg, s.c.)

  • Vehicle control

  • Hot plate apparatus with adjustable temperature control and a transparent restraining cylinder[10]

  • Timer

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 1°C.[11]

  • Animal Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes.[10]

  • Baseline Latency: Place each animal on the hot plate and record the baseline latency to the first sign of nociception (e.g., paw licking, flicking, or jumping).[9][10] To prevent tissue damage, a cut-off time of 30 seconds is typically set.[10][11] Animals with a baseline latency greater than 15 seconds are often excluded.

  • Grouping and Drug Administration: Group the animals and administer the vehicle, positive control, or this compound.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the response latency.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time or as the Maximum Possible Effect (% MPE), calculated as follows:

    % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail Flick Test

Similar to the hot plate test, the tail flick test evaluates central analgesic activity by measuring the latency of a reflexive tail flick in response to a radiant heat source.[12][13] This is a spinal reflex that can be modulated by supraspinal pathways.[14]

Materials:

  • Male Wistar rats or mice

  • This compound (dissolved in an appropriate vehicle)

  • Positive control: Morphine (5-10 mg/kg, s.c.)

  • Vehicle control

  • Tail flick analgesiometer with a radiant heat source[13]

  • Animal restrainers

Procedure:

  • Animal Acclimation and Restraint: Acclimate the animals to the testing environment. Gently place the animal in a restrainer, leaving the tail exposed.

  • Baseline Latency: Position the tail over the radiant heat source (typically 2-3 cm from the tip) and measure the baseline latency for the tail to flick away from the heat.[15] A cut-off time of 10-12 seconds is set to prevent tissue damage.[13]

  • Grouping and Drug Administration: Group the animals and administer the vehicle, positive control, or this compound.

  • Post-Treatment Latency: Measure the tail flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is determined by the increase in tail flick latency. The % MPE can also be calculated using the same formula as in the hot plate test.

II. Data Presentation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison between the different treatment groups.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition
Vehicle Control-45.6 ± 3.2-
Diclofenac Na1012.3 ± 1.8 73.0
This compound1035.1 ± 2.9*23.0
This compound3024.5 ± 2.5**46.3
This compound10015.8 ± 2.165.4
Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group is denoted by *p<0.05, **p<0.01, ***p<0.001 (One-way ANOVA followed by Dunnett's test).

Table 2: Effect of this compound on Response Latency in the Hot Plate Test in Rats

| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Latency (seconds ± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | 5.2 ± 0.4 | 5.4 ± 0.5 | 5.3 ± 0.4 | 5.1 ± 0.3 | | Morphine | 10 | 18.5 ± 1.5*** | 25.8 ± 2.1*** | 15.2 ± 1.8*** | 8.9 ± 1.0** | | this compound | 10 | 7.8 ± 0.7* | 9.2 ± 0.9** | 6.5 ± 0.6 | 5.5 ± 0.5 | | this compound | 30 | 10.1 ± 1.0** | 14.5 ± 1.3*** | 9.8 ± 1.1** | 6.2 ± 0.7 | | this compound | 100 | 15.3 ± 1.4*** | 20.1 ± 1.9*** | 13.6 ± 1.5*** | 7.8 ± 0.9* | Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group at the same time point is denoted by *p<0.05, **p<0.01, ***p<0.001 (Two-way ANOVA followed by Bonferroni's post-hoc test).

Table 3: Effect of this compound on Tail Flick Latency in Rats

| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Latency (seconds ± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | 3.1 ± 0.2 | 3.0 ± 0.3 | 3.2 ± 0.2 | 3.1 ± 0.2 | | Morphine | 10 | 8.5 ± 0.6*** | 9.8 ± 0.8*** | 7.2 ± 0.5*** | 4.5 ± 0.4** | | this compound | 10 | 4.5 ± 0.4* | 5.8 ± 0.5** | 4.1 ± 0.3 | 3.3 ± 0.3 | | this compound | 30 | 5.9 ± 0.5** | 7.2 ± 0.6*** | 5.5 ± 0.5** | 3.8 ± 0.4 | | this compound | 100 | 7.8 ± 0.7*** | 9.1 ± 0.8*** | 6.8 ± 0.6*** | 4.2 ± 0.4* | Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group at the same time point is denoted by *p<0.05, **p<0.01, ***p<0.001 (Two-way ANOVA followed by Bonferroni's post-hoc test).

III. Visualization of Signaling Pathways and Workflows

To visualize the experimental process and a potential mechanism of action for this compound, the following diagrams are provided.

G cluster_writhing Acetic Acid-Induced Writhing Test cluster_thermal Hot Plate & Tail Flick Tests A1 Animal Acclimation & Grouping A2 Drug Administration (Vehicle, Positive Control, this compound) A1->A2 A3 Absorption Period (30-60 min) A2->A3 A4 i.p. Injection of 0.6% Acetic Acid A3->A4 A5 Observation Period (Count Writhes) A4->A5 A6 Data Analysis (% Inhibition) A5->A6 B1 Animal Acclimation B2 Baseline Latency Measurement B1->B2 B3 Grouping & Drug Administration B2->B3 B4 Post-Treatment Latency (Multiple Time Points) B3->B4 B5 Data Analysis (% MPE) B4->B5

Caption: Experimental workflow for analgesic testing.

G This compound This compound Presynaptic Presynaptic Cholinergic Neuron This compound->Presynaptic Acts on ACh Acetylcholine (ACh) Release Presynaptic->ACh Increases Muscarinic Muscarinic Receptors (e.g., M2/M4) ACh->Muscarinic Binds to Postsynaptic Postsynaptic Nociceptive Neuron Muscarinic->Postsynaptic Activates Hyperpolarization Hyperpolarization/ Inhibition Postsynaptic->Hyperpolarization Leads to PainSignal Reduced Pain Signal Transmission Hyperpolarization->PainSignal Analgesia Analgesia PainSignal->Analgesia

Caption: Potential mechanism of this compound's analgesic action.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions. The proposed signaling pathway is based on preliminary information and requires further investigation for validation. Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the detection and quantification of phenolic compounds using High-Performance Liquid Chromatography (HPLC) with UV detection. While the specific compound "Phenocoll" was not explicitly found in the literature reviewed, the methods described herein are broadly applicable to phenolic compounds and can be adapted for the analysis of a specific analyte of interest.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] It is widely employed in the pharmaceutical and food industries for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[2][3] Phenolic compounds are a large and diverse group of molecules that are of interest for their antioxidant properties and potential therapeutic applications.[2][3]

This application note details a general reversed-phase HPLC (RP-HPLC) method with UV detection suitable for the analysis of various phenolic compounds. The provided protocol and chromatographic conditions can serve as a starting point for method development and validation for a specific phenolic analyte.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this application.[2]

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.[2][4][5] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[2][5]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Acetic acid (analytical grade)

    • Reference standards of the phenolic compounds of interest.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of phenolic compounds, derived from various sources. These parameters can be optimized to achieve the desired separation for a specific analyte.

ParameterTypical Conditions
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[2][5]
Mobile Phase A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[2]
Flow Rate 0.5 - 1.5 mL/min[4]
Column Temperature 25 - 40 °C
Detection UV detection at a wavelength appropriate for the analyte (e.g., 280 nm for general phenolic compounds, or the specific λmax of the target molecule).[2]
Injection Volume 10 - 20 µL[4][5]
Quantitative Data Summary

The performance of an HPLC method is evaluated by several parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table presents a summary of these parameters for the analysis of various phenolic compounds as reported in the literature.

Analyte(s)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
3-O-caffeoylquinic acid, chlorogenic acid, 4-O-caffeoylquinic acid, eriocitrin, rutin, miquelianin, and others in fennel.[6]Not Specified0.05 - 1.00.15 - 2.5[6]
Gallic acid, Catechin, Rutin[7]0.12 - 20.000.015 - 0.029 (µg/mg of biomass)Not Specified[7]
Atenolol, Metoprolol, Phenol Red[5]0.47 - 50Not SpecifiedNot Specified[5]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of a phenolic compound standard.

Preparation of Mobile Phase
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the phenolic compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will depend on the sample matrix.[8] For liquid samples, simple dilution and filtration may be sufficient.[9] For solid samples, an extraction step is necessary.[10]

  • Extraction (for solid samples):

    • Accurately weigh a known amount of the homogenized sample.

    • Add a suitable extraction solvent (e.g., methanol, ethanol, or a mixture with water).

    • Sonicate or vortex the sample for a specified time to ensure efficient extraction.

    • Centrifuge the sample to pellet any solid material.

  • Filtration: Filter the supernatant or the diluted liquid sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[11]

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set up the instrument with the chromatographic conditions as described in Table 1.

  • Inject the prepared standard solutions, starting with the lowest concentration, followed by the sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the phenolic compound in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of phenolic compounds.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase_Prep Mobile Phase Preparation HPLC_System_Equilibration HPLC System Equilibration Mobile_Phase_Prep->HPLC_System_Equilibration Standard_Prep Standard Solution Preparation Injection Injection of Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System_Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: General workflow for HPLC analysis of phenolic compounds.

HPLC System Components

The diagram below shows the logical relationship of the key components in a typical HPLC system.

G Solvent_Reservoir Solvent Reservoir (Mobile Phase) Pump Pump Solvent_Reservoir->Pump delivers Injector Injector Pump->Injector pressurizes Column HPLC Column Injector->Column introduces sample Detector Detector Column->Detector separates analytes Data_System Data System Detector->Data_System sends signal

Caption: Key components and their relationship in an HPLC system.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Phenocoll and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenocoll, chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, is a compound of interest in pharmaceutical and toxicological research.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides a detailed guide for the analysis of this compound and its putative metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the limited availability of direct studies on this compound metabolism, the methodologies and metabolic pathways described herein are largely based on established principles for the analysis of structurally similar compounds, such as phenacetin, and general phenolic compounds.[3][4][5][6][7]

Predicted Metabolic Pathways of this compound

The biotransformation of xenobiotics like this compound typically occurs in Phase I and Phase II metabolic reactions.[8][9] Based on the metabolism of the structurally analogous compound phenacetin, the primary metabolic pathways for this compound are predicted to be:

  • O-deethylation: Removal of the ethyl group from the ethoxy moiety to form N-(4-hydroxyphenyl)glycinamide. This is often a major metabolic route for compounds containing an ethoxy group.

  • N-deacetylation: Hydrolysis of the acetamide group to yield p-phenetidine.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.

  • Phase II Conjugation: The primary metabolites can undergo further conjugation with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[8][9]

Phenocoll_Metabolism This compound This compound (2-amino-N-(4-ethoxyphenyl)acetamide) M1 N-(4-hydroxyphenyl)glycinamide (O-deethylation) This compound->M1 Phase I M2 p-Phenetidine (N-deacetylation) This compound->M2 Phase I M3 Hydroxylated this compound (Aromatic Hydroxylation) This compound->M3 Phase I M1_conj Glucuronide/Sulfate Conjugates M1->M1_conj Phase II M3_conj Glucuronide/Sulfate Conjugates M3->M3_conj Phase II Sample_Prep_Workflow start Biological Sample (Plasma or Urine) protein_precipitation Protein Precipitation (e.g., with acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Application Notes and Protocols: In Vitro Assessment of the Anti-inflammatory Properties of Phenocoll

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenocoll is a phenolic compound with potential therapeutic applications as an anti-inflammatory agent. Phenolic compounds are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] This document provides detailed protocols for a panel of in vitro assays designed to characterize the anti-inflammatory properties of this compound, from initial screening to mechanism of action studies. The assays utilize common cell-based models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, which are widely used for evaluating the anti-inflammatory activity of novel compounds.[4][5]

Key Inflammatory Signaling Pathway

The following diagram illustrates the lipopolysaccharide (LPS)-induced pro-inflammatory signaling cascade in macrophages. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating downstream signaling through pathways like NF-κB and MAPKs.[4][6] This leads to the transcription and release of pro-inflammatory mediators, including cytokines (TNF-α, IL-6) and enzymes like COX-2, which produces prostaglandins. This compound is hypothesized to interfere with these pathways to exert its anti-inflammatory effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 Binds mapk MAPK Pathway tlr4->mapk Activates nfkb_complex NF-κB/IκB Complex (Inactive) tlr4->nfkb_complex Activates nfkb_nuc NF-κB (Active) mapk->nfkb_nuc ikb IκB ikb->nfkb_complex nfkb NF-κB (p50/p65) nfkb->nfkb_complex nfkb_complex->ikb IκB Degradation nfkb_complex->nfkb_nuc Translocation phenocoll_cytoplasm This compound (Hypothesized Action) phenocoll_cytoplasm->mapk Inhibits phenocoll_cytoplasm->nfkb_complex Inhibits dna DNA (Promoter Regions) nfkb_nuc->dna Binds cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription cox2 COX-2 Expression dna->cox2 Transcription

Caption: LPS-induced inflammatory signaling pathway and hypothesized points of inhibition by this compound.

Application Note 1: Inhibition of Pro-inflammatory Cytokine Production

This protocol describes how to quantify the inhibitory effect of this compound on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages. The release of these cytokines is a hallmark of inflammation.[4][7]

Experimental Workflow: Cytokine Measurement

G c1 1. Seed Macrophages (e.g., RAW264.7) c2 2. Pre-treat with This compound c1->c2 c3 3. Stimulate with LPS c2->c3 c4 4. Incubate c3->c4 c5 5. Collect Supernatant c4->c5 c6 6. Perform ELISA for TNF-α & IL-6 c5->c6 c7 7. Analyze Data (Calculate IC50) c6->c7 G c1 1. Prepare Assay Plate (Buffer, Heme, Enzyme) c2 2. Add this compound or Vehicle Control c1->c2 c3 3. Pre-incubate c2->c3 c4 4. Initiate Reaction (Add Arachidonic Acid) c3->c4 c5 5. Measure Signal (Fluorescence or Luminescence) c4->c5 c6 6. Analyze Data (Calculate IC50 & SI) c5->c6 G c1 1. Culture Cells on Coverslips/Plates c2 2. Treat with this compound, then stimulate with LPS c1->c2 c3 3. Fix and Permeabilize Cells c2->c3 c4 4. Immunostain for NF-κB p65 & Nucleus (DAPI) c3->c4 c5 5. Image with Fluorescence Microscope c4->c5 c6 6. Quantify Nuclear Fluorescence c5->c6

References

Application of Phenocoll in Historical Pharmacological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenocoll, chemically known as N-(4-ethoxyphenyl)-2-aminoacetamide, was introduced as a medicinal agent in the early 1890s. As a derivative of phenacetin, it was primarily investigated and utilized for its antipyretic and analgesic properties. Historical pharmacological studies, conducted in the late 19th and early 20th centuries, positioned this compound as a potentially safer alternative to other fever-reducing and pain-relieving drugs of its time. These early investigations, though lacking the rigorous methodologies of modern clinical trials, provide valuable insights into the historical context of drug discovery and therapeutic application. This document outlines the historical applications of this compound, collates available quantitative data, and provides reconstructed experimental protocols that reflect the scientific practices of the era.

Historical Therapeutic Applications

This compound was principally used for the symptomatic relief of a range of conditions. Its hydrochloride salt, Phenocollum hydrochloricum, was the preferred form for administration due to its solubility in water.

Primary Indications:

  • Antipyretic: Reduction of fever associated with infectious diseases such as typhoid fever and pneumonia.

  • Analgesic: Alleviation of pain, particularly in cases of neuralgia and rheumatism.

  • Antiperiodic: Used in the management of malarial fevers, often as an alternative to quinine.

Early reports and marketing materials from the period suggested that this compound was a "preferable analgesic" with a favorable safety profile, claiming it had "no toxic effects" and did not adversely affect circulation or cardiac function[1].

Quantitative Data from Historical Records

Quantitative data from the late 19th and early 20th centuries is sparse and often presented in narrative form within clinical reports. The following tables summarize the available information on the physical properties, dosage, and administration of this compound and its salts.

Table 1: Physical and Chemical Properties of this compound and its Salts

CompoundChemical NameFormulaMolecular Weight ( g/mol )Solubility
This compoundN-(4-ethoxyphenyl)-2-aminoacetamideC₁₀H₁₄N₂O₂194.23Slightly soluble in cold water; soluble in hot water and alcohol
This compound HydrochlorideAmido-acetparaphenetidin HydrochlorideC₁₀H₁₄N₂O₂·HCl230.69Soluble in 16-20 parts of water
This compound Salicylate (Salocoll)---C₁₀H₁₄N₂O₂·C₇H₆O₃332.35Soluble in 200 parts cold water, 20 parts hot water

Table 2: Historical Dosage and Administration of this compound Hydrochloride

Dosage FormTypical DoseMaximum Recommended DoseFrequencyRoute of Administration
Powder (dissolved in water)5 - 15 grains (0.3 - 1.0 g)Not explicitly stated in available recordsAs required for symptomatic reliefOral

Reconstructed Historical Experimental Protocols

Detailed experimental protocols from the late 19th and early 20th centuries are not available in the same format as modern studies. The following protocols are reconstructions based on the common scientific practices of the time for evaluating antipyretic and analgesic agents.

Protocol 1: Assessment of Antipyretic Activity in Febrile Patients (Reconstructed)

Objective: To determine the efficacy of this compound hydrochloride in reducing fever in patients with infectious diseases.

Methodology:

  • Patient Selection: Patients diagnosed with typhoid fever or pneumonia, exhibiting a rectal temperature of at least 101°F (38.3°C), were selected for the study.

  • Baseline Measurement: The patient's rectal temperature was recorded using a mercury thermometer at the start of the observation period.

  • Drug Administration: A single dose of 10 grains (approximately 0.65 g) of this compound hydrochloride, dissolved in a small amount of water, was administered orally.

  • Temperature Monitoring: Rectal temperature was measured and recorded every hour for a period of 6 hours post-administration.

  • Data Recording: The temperature readings were charted to observe the rate and extent of temperature reduction. Any observed side effects, such as sweating or changes in pulse rate, were also noted.

  • Efficacy Determination: The antipyretic effect was considered significant if a reduction of at least 2°F (1.1°C) from the baseline temperature was observed within 4 hours of administration.

Protocol 2: Evaluation of Analgesic Effect in Neuralgia (Reconstructed)

Objective: To assess the pain-relieving properties of this compound hydrochloride in patients suffering from neuralgia.

Methodology:

  • Patient Selection: Patients presenting with a clear diagnosis of neuralgia (e.g., trigeminal neuralgia) and reporting a subjective pain level of "severe" were included.

  • Baseline Pain Assessment: The patient was asked to describe the intensity and character of their pain. A qualitative assessment was made by the attending physician.

  • Drug Administration: A dose of 15 grains (approximately 1.0 g) of this compound hydrochloride was administered orally.

  • Post-Dose Observation: The patient was observed for a period of 2-4 hours.

  • Pain Re-assessment: The patient was again asked to describe their pain level. The analgesic effect was deemed positive if the patient reported a significant reduction in pain, such as from "severe" to "mild" or "absent."

  • Documentation: The physician recorded the patient's subjective reports and any observed changes in demeanor or physical signs of pain.

Logical Workflow for Historical Application

The following diagram illustrates the decision-making process for the therapeutic application of this compound based on historical accounts.

phenocoll_application_workflow start Patient Presents with Symptoms diagnosis Diagnosis of Fever, Neuralgia, or Rheumatism start->diagnosis phenocoll_admin Administer this compound Hydrochloride (5-15 grains) diagnosis->phenocoll_admin observe Observe for Symptomatic Relief (Temperature Reduction or Pain Alleviation) phenocoll_admin->observe relief Symptoms Relieved observe->relief Yes no_relief Symptoms Persist observe->no_relief No

Historical Therapeutic Workflow for this compound

Putative Mechanism of Action (Historical Context)

The concept of specific drug targets and signaling pathways was not established during the period of this compound's primary use. The mechanism of action of antipyretics and analgesics was poorly understood. It was generally believed that these agents acted centrally on the thermoregulatory centers of the brain to reduce fever and on the central nervous system to alleviate pain. There is no historical documentation available that describes a proposed signaling pathway for this compound. Any discussion of its mechanism would be anachronistic.

Conclusion

The historical pharmacological studies of this compound offer a window into the therapeutic landscape of the late 19th and early 20th centuries. While lacking the detailed protocols and quantitative rigor of modern research, the available records indicate its application as a first-generation synthetic antipyretic and analgesic. The reconstructed protocols provided here are intended to serve as a guide for understanding the historical evaluation of such compounds and to highlight the evolution of pharmacological research methodologies. The scarcity of detailed data underscores the challenges in reconstructing the complete pharmacological profile of historical medicines.

References

Application Notes and Protocols for Phenocoll as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, publicly available application notes, validated analytical methods, and a Certificate of Analysis (CoA) specifically for the use of phenocoll as a reference standard in analytical chemistry could not be located in the conducted research. The following document has been created as a representative template to guide researchers, scientists, and drug development professionals in the structure and content of such a document, once the necessary experimental data for this compound has been generated and validated. The quantitative data and specific experimental conditions presented herein are illustrative examples and should not be considered as actual validated results for this compound.

Introduction

This compound (2-amino-N-(4-ethoxyphenyl)acetamide) is a derivative of phenetidine and has historical use as an antipyretic and analgesic. In modern analytical chemistry, the purity and well-characterized nature of such compounds are critical for their use as reference standards. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis of a substance. This document outlines the proposed analytical profile, quality specifications, and protocols for the use of this compound as a reference standard.

Chemical Information:

  • Chemical Name: 2-amino-N-(4-ethoxyphenyl)acetamide

  • CAS Number: 103-97-9[1]

  • Molecular Formula: C₁₀H₁₄N₂O₂[1][2]

  • Molecular Weight: 194.23 g/mol [1][2]

  • Structure:

    alt text

    (Image Source: PubChem CID 66901)

Quality Specifications and Certificate of Analysis (Illustrative Example)

A Certificate of Analysis for a this compound reference standard would typically include the following information. The data below is for illustrative purposes only.

Test Specification Result (Illustrative) Method
Appearance White to off-white crystalline powderConformsVisual
Identity (IR) Conforms to the reference spectrumConformsUSP <197K>
Identity (HPLC) Retention time corresponds to the primary reference standardConformsHPLC-UV
Purity (HPLC) ≥ 99.5%99.8%HPLC-UV
Individual Impurity ≤ 0.1%Max impurity 0.08%HPLC-UV
Total Impurities ≤ 0.5%0.2%HPLC-UV
Loss on Drying ≤ 0.5%0.2%USP <731>
Residue on Ignition ≤ 0.1%0.05%USP <281>
Heavy Metals ≤ 10 ppm< 10 ppmUSP <231>
Residual Solvents Meets USP <467> requirementsConformsGC-HS

High-Performance Liquid Chromatography (HPLC) Method for Quantitative Analysis (Illustrative Protocol)

This section details a hypothetical stability-indicating HPLC method for the quantification of this compound.

Instrumentation and Chromatographic Conditions
Parameter Condition
Instrument HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.05M Phosphate Buffer pH 3.0 (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time 10 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation: Prepare a 0.05M solution of monobasic potassium phosphate and adjust the pH to 3.0 with phosphoric acid. Filter and degas the buffer. Mix with acetonitrile in the specified ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation

For the analysis of a drug substance, prepare a solution with a target concentration of 25 µg/mL in the mobile phase. For a drug product, the sample preparation would involve extraction of this compound from the matrix, followed by dilution to the target concentration.

Method Validation Summary (Illustrative Data)

The following table summarizes the typical validation parameters for an HPLC method as per ICH guidelines.

Parameter Specification Result (Illustrative)
Linearity (r²) ≥ 0.9990.9998
Range 1 - 50 µg/mLConforms
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%0.8%
- Intermediate Precision (Inter-day)≤ 2.0%1.2%
Limit of Detection (LOD) Report0.1 µg/mL
Limit of Quantitation (LOQ) Report0.3 µg/mL
Specificity No interference from blank, placebo, or degradation productsConforms
Robustness No significant impact on results with small variations in method parametersConforms

Stability-Indicating Study (Illustrative Protocol)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

Stress Conditions
  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

Procedure
  • Prepare a stock solution of this compound at 1000 µg/mL.

  • Subject aliquots of the stock solution to the stress conditions listed above.

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a final concentration of 25 µg/mL with the mobile phase.

  • Analyze the stressed samples by the validated HPLC method along with an unstressed control sample.

Results (Illustrative)
Stress Condition % Assay of this compound % Degradation Observations
Control 99.8%-No degradation
Acid Hydrolysis 85.2%14.6%Degradation peaks observed
Base Hydrolysis 78.9%20.9%Significant degradation
Oxidative Degradation 92.5%7.3%Minor degradation peaks
Thermal Degradation 98.1%1.7%Stable
Photolytic Degradation 97.5%2.3%Stable

The HPLC method should be able to separate the main this compound peak from all degradation product peaks, demonstrating its specificity and stability-indicating capability.

Experimental Workflows and Diagrams

The following diagrams illustrate the general workflows for using a reference standard in analytical chemistry.

Experimental_Workflow cluster_prep Standard and Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting A Weigh this compound Reference Standard B Prepare Stock Solution A->B C Prepare Working Standard Solutions B->C E Inject Standards and Samples into HPLC System C->E D Prepare Sample Solution D->E F Acquire Chromatographic Data E->F G Generate Calibration Curve F->G H Quantify this compound in Sample G->H I Generate Report H->I

Caption: General workflow for the quantitative analysis of a sample using a this compound reference standard.

Stability_Study_Workflow cluster_stress Forced Degradation start Prepare this compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Evaluate Peak Purity and Quantify Degradation analysis->report

Caption: Workflow for conducting a forced degradation study to establish a stability-indicating method.

Conclusion

The provided information serves as a template for the development of application notes and protocols for the use of this compound as an analytical reference standard. The successful implementation of these protocols is contingent upon the procurement of a well-characterized this compound reference standard with a comprehensive Certificate of Analysis and the subsequent in-house validation of the analytical methods. The illustrative data and workflows provide a framework for ensuring the quality, accuracy, and reliability of analytical results when using this compound as a reference standard in a regulated environment.

References

Application Notes and Protocols for Studying the Cytotoxicity of a Novel Compound (e.g., Phenocoll)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the cytotoxic effects of a novel compound, referred to herein as Phenocoll. Cytotoxicity is a critical parameter in drug discovery and development, providing insights into a compound's potential therapeutic efficacy and its safety profile. The following protocols detail three common and robust assays for quantifying different aspects of cytotoxicity: the MTT assay for assessing metabolic activity, the LDH assay for measuring cell membrane integrity, and the Caspase-3/7 assay for detecting apoptosis.

General Cell Culture Protocols

Successful cytotoxicity studies begin with consistent and reproducible cell culture practices. The general steps for preparing cells for a cytotoxicity assay are outlined below. Specific cell culture conditions will vary depending on the cell line being used.[1]

1. Cell Line Selection and Maintenance:

  • Choose a cell line appropriate for the research question (e.g., a cancer cell line for anti-cancer drug screening).

  • Culture the cells in the recommended medium, supplemented with the appropriate concentration of fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Regularly passage the cells to maintain them in the exponential growth phase.

2. Cell Seeding for Cytotoxicity Assays:

  • Harvest cells from a culture flask using an appropriate dissociation reagent (e.g., Trypsin-EDTA) for adherent cells or by gentle centrifugation for suspension cells.

  • Determine the cell viability and concentration using a hemocytometer and Trypan Blue staining.

  • Dilute the cell suspension to the desired seeding density in a complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase throughout the experiment.

  • Seed the cells into a 96-well microplate at the predetermined density.

  • Incubate the plate for 24 hours to allow for cell attachment and recovery before compound treatment.

Experimental Workflow for Cytotoxicity Testing

The overall workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis CellCulture Cell Line Culture & Maintenance Seeding Cell Seeding in 96-Well Plates CellCulture->Seeding Treatment Treat Cells with this compound Seeding->Treatment CompoundPrep Prepare this compound Serial Dilutions CompoundPrep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Readout Spectrophotometer/ Luminometer Reading MTT->Readout LDH->Readout Caspase->Readout Analysis Calculate IC50/ % Cytotoxicity Readout->Analysis G This compound This compound (Intracellular Stress) Mito Mitochondria This compound->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner Caspases) Apoptosome->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G This compound This compound (e.g., Upregulates Ligand) Ligand Death Ligand (e.g., FasL, TRAIL) This compound->Ligand Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp37 Caspase-3/7 (Executioner Caspases) DISC->Casp37 Casp8 Pro-Caspase-8 Casp8->DISC Apoptosis Apoptosis Casp37->Apoptosis

References

Application Notes and Protocols: Encapsulation of Phenocoll for Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenocoll, a phenolic compound with demonstrated therapeutic potential, presents challenges in drug delivery due to its physicochemical properties, such as limited aqueous solubility. Encapsulation technologies offer a promising strategy to overcome these limitations by improving its stability, bioavailability, and enabling controlled release. These notes provide detailed protocols and data for the encapsulation of this compound using two common and effective methods: liposomal encapsulation and polymeric nanoparticles. The following protocols are based on established methods for Paeonol, a structurally analogous phenolic compound, and can be adapted for this compound research.

Data Summary: Physicochemical Properties of Encapsulated this compound Analogs

The following tables summarize quantitative data obtained from studies on the encapsulation of Paeonol, which can be considered indicative for the encapsulation of this compound.

Table 1: Liposomal Encapsulation of Paeonol

FormulationEncapsulation MethodKey ComponentsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Pae-LipsThin-film dispersion-ultrasonicPhospholipid, Cholesterol171.9 ± 8.7-10.990.20 ± 0.379.62 ± 0.44[1]
PAE-LThin-film dispersionPhospholipid, Cholesterol132.6 ± 11.5-17.9 ± 2.186.47 ± 8.22Not Reported[2]
Paeonol-loaded liposomeEthanol injectionSoybean phospholipid~401-17.8>45Not Reported[3]
PAE-ONLsMicrofluidicSoy lecithin, Oleanolic acid, Tween 80102.65 ± 2.55-13.3 ± 0.83364.61 ± 0.42Not Reported[4]

Table 2: Polymeric Nanoparticle Encapsulation of Paeonol

FormulationEncapsulation MethodPolymerParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Pae-PLGA-NPsNanoprecipitationPLGA237.7 ± 4.92-25.33 ± 1.3786.26 ± 1.1212.74 ± 0.37[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Dispersion

This protocol describes the preparation of this compound-loaded liposomes using the thin-film dispersion method, a widely used technique for encapsulating hydrophobic drugs.[1][6]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Round-bottom flask

  • Syringe filters (e.g., 0.22 µm)

  • Magnetic stirrer and stir bars

  • Vacuum pump

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 3:1.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a constant speed in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue to apply the vacuum for at least 1-2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Add PBS (pH 7.4) to the flask containing the lipid film. The volume of PBS will determine the final concentration of the liposomes.

    • Hydrate the lipid film by rotating the flask in the water bath at the same temperature as the evaporation step for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension.

    • For probe sonication, immerse the probe into the suspension and sonicate in pulses to avoid overheating.

    • For bath sonication, place the flask in the bath sonicator.

    • The duration and power of sonication will influence the final particle size.

  • Purification:

    • To remove unencapsulated this compound, centrifuge the liposome suspension. The pellet will contain larger aggregates and some unencapsulated drug, while the supernatant will contain the this compound-loaded liposomes.

    • Alternatively, the suspension can be extruded through polycarbonate filters of a defined pore size (e.g., 200 nm) to achieve a more uniform size distribution.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using a suitable analytical method (e.g., HPLC) to quantify the amount of this compound in the liposomes and in the total formulation.

      • EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

      • DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol details the fabrication of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.[5] This technique is suitable for encapsulating hydrophobic drugs in a biodegradable polymer matrix.

Materials:

  • This compound

  • PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio)

  • Acetone

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bars

  • Syringe pump

  • Ultracentrifuge

  • Freeze-dryer (lyophilizer)

Procedure:

  • Organic Phase Preparation:

    • Dissolve this compound and PLGA in acetone to form a clear organic solution.

  • Aqueous Phase Preparation:

    • Dissolve PVA in deionized water to create an aqueous surfactant solution (e.g., 1-5% w/v).

  • Nanoprecipitation:

    • Place the aqueous phase on a magnetic stirrer and stir at a moderate speed.

    • Using a syringe pump, add the organic phase dropwise into the aqueous phase.

    • The rapid diffusion of acetone into the aqueous phase will cause the PLGA and this compound to precipitate, forming nanoparticles.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours (e.g., 4-12 hours) in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound. Resuspend the pellet in water and centrifuge again for each wash cycle.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) can be added before freezing to improve the redispersibility of the nanoparticles.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Analyze the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Calculate the EE% and DL% using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.

Visualizations

Experimental Workflows

Liposome_Preparation_Workflow cluster_prep Lipid Film Formation cluster_hydration Hydration & Size Reduction cluster_purification Purification & Characterization dissolve Dissolve this compound, Phosphatidylcholine, Cholesterol in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate hydrate Hydrate with PBS evaporate->hydrate sonicate Sonicate to form SUVs hydrate->sonicate purify Purify (Centrifugation/Extrusion) sonicate->purify characterize Characterize (DLS, HPLC) purify->characterize Nanoparticle_Preparation_Workflow cluster_phase_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_collection Collection & Characterization organic_phase Organic Phase: Dissolve this compound & PLGA in Acetone nanoprecipitation Nanoprecipitation: Add Organic to Aqueous Phase organic_phase->nanoprecipitation aqueous_phase Aqueous Phase: Dissolve PVA in Water aqueous_phase->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation collection Collect & Purify (Ultracentrifugation) evaporation->collection characterization Characterize (DLS, SEM, HPLC) collection->characterization Phenocoll_Signaling_Pathway cluster_cell Cancer Cell Phenocoll_NP This compound-Loaded Nanoparticle ROS Increased Intracellular ROS Phenocoll_NP->ROS Akt Akt ROS->Akt Inhibition Apoptotic_Proteins Regulation of Apoptotic Proteins ROS->Apoptotic_Proteins Akt->Apoptotic_Proteins Inhibition Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

References

Application Notes and Protocols for Studying the Metabolic Fate of Phenocoll in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenocoll, a historical analgesic and antipyretic drug, serves as a valuable model compound for studying the metabolism of amine-containing aromatic compounds. Understanding its metabolic fate in the liver is crucial for elucidating potential biotransformation pathways, identifying active or toxic metabolites, and predicting its pharmacokinetic profile. This document provides a detailed protocol for an in vitro assessment of this compound's metabolic stability and metabolite identification using liver microsomes. Liver microsomes are a subcellular fraction of the endoplasmic reticulum and are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT), making them an ideal system for such studies.[1][2][3][4]

Principle

This protocol outlines the incubation of this compound with liver microsomes in the presence of necessary cofactors to initiate enzymatic reactions. The primary metabolic pathways for phenolic compounds like this compound involve Phase I oxidation reactions, primarily hydroxylation, mediated by CYP enzymes, and Phase II conjugation reactions, such as glucuronidation, catalyzed by UGTs.[5][6] The rate of disappearance of the parent compound (this compound) over time is measured to determine its metabolic stability. Concurrently, the formation of potential metabolites is monitored and characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

Materials and Reagents

Material/ReagentSupplierCatalog No.Storage
Pooled Human Liver MicrosomesMajor Suppliere.g., H0610-80°C
This compoundSigma-Aldriche.g., P5880Room Temperature
NADPH, Regenerating System (Solution A & B)Corninge.g., 451200-20°C
UDPGA (Uridine 5'-diphosphoglucuronic acid triammonium salt)Sigma-Aldriche.g., U6751-20°C
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house preparation or supplier-2-8°C
Acetonitrile (LC-MS Grade)Fisher Scientifice.g., A955-4Room Temperature
Formic Acid (LC-MS Grade)Fisher Scientifice.g., A117-50Room Temperature
Water (LC-MS Grade)Fisher Scientifice.g., W6-4Room Temperature
96-well incubation platesVWRe.g., 82050-774Room Temperature
96-well collection platesVWRe.g., 82006-448Room Temperature

Experimental Protocols

Preparation of Solutions
  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM.

  • Working Solutions (100 µM): Dilute the 10 mM this compound stock solution with 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 100 µM.

  • NADPH Cofactor Solution (1 mM): Prepare the NADPH regenerating system according to the manufacturer's instructions to a final concentration of 1 mM in 0.1 M potassium phosphate buffer.

  • UDPGA Cofactor Solution (2 mM): Dissolve UDPGA in 0.1 M potassium phosphate buffer to a final concentration of 2 mM.

  • Liver Microsome Suspension (1 mg/mL): On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.[9]

Metabolic Stability Assay
  • Incubation Setup: In a 96-well plate, combine the components as described in the table below for each time point (e.g., 0, 5, 15, 30, 60 minutes). Prepare separate incubations for Phase I (with NADPH) and Phase II (with UDPGA) metabolism. Include a no-cofactor control.

ComponentVolume (µL) for Phase IVolume (µL) for Phase IIVolume (µL) for Control
0.1 M Potassium Phosphate Buffer (pH 7.4)170160180
Liver Microsome Suspension (1 mg/mL)101010
This compound Working Solution (100 µM)101010
NADPH Cofactor Solution (1 mM)10--
UDPGA Cofactor Solution (2 mM)-20-
Total Volume 200 200 200
  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the this compound working solution to all wells.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Termination of Reaction: At each designated time point, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Metabolite Identification
  • Incubation: Follow the same incubation procedure as the metabolic stability assay, but with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.

  • Sample Preparation: Terminate the reaction and prepare the samples as described above.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.[7][10]

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a wide range of potential metabolites.[7] Perform full scan analysis to detect all ions and product ion scans (tandem MS) to fragment the ions for structural elucidation.[8]

Data Presentation

Table 1: Metabolic Stability of this compound in Human Liver Microsomes
Time (min)% this compound Remaining (Phase I)% this compound Remaining (Phase II)% this compound Remaining (Control)
0100100100
5
15
30
60

Data to be filled in from experimental results.

Table 2: Calculated Pharmacokinetic Parameters
ParameterValue (Phase I)Value (Phase II)
Half-life (t₁/₂) (min)
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)

Parameters to be calculated from the data in Table 1.

Table 3: Putative Metabolites of this compound Identified by LC-MS/MS
Metabolite IDRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)Proposed Biotransformation
M1Hydroxylation
M2Glucuronidation
M3Sulfation
M4N-acetylation

Data to be filled in from experimental results. The proposed biotransformations are based on common metabolic pathways for phenolic amines.

Visualization of Experimental Workflow and Metabolic Pathways

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation p1 Prepare Reagents: - this compound Stock - Buffers - Cofactors i1 Combine Reagents in 96-well Plate p1->i1 p2 Prepare Liver Microsome Suspension (1 mg/mL) p2->i1 i2 Pre-incubate at 37°C i1->i2 i3 Initiate Reaction with This compound i2->i3 i4 Incubate at 37°C (Time Course) i3->i4 a1 Terminate Reaction with Acetonitrile i4->a1 a2 Protein Precipitation (Centrifugation) a1->a2 a3 Collect Supernatant a2->a3 a4 LC-MS/MS Analysis a3->a4 d1 Determine Metabolic Stability (t½, CLint) a4->d1 d2 Identify and Characterize Metabolites a4->d2 Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT, SULT) This compound This compound M1 Hydroxy-Phenocoll This compound->M1 + O M2 This compound-Glucuronide This compound->M2 + Glucuronic Acid M4 This compound-Sulfate This compound->M4 + Sulfate M3 Hydroxy-Phenocoll-Glucuronide M1->M3 + Glucuronic Acid

References

Troubleshooting & Optimization

Technical Support Center: Phenocoll Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Phenocoll during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in storage?

The primary cause of this compound degradation is hydrolysis, particularly when exposed to moisture in combination with acidic or basic conditions. Oxidation and exposure to light can also contribute to its degradation, although typically to a lesser extent.

Q2: What are the likely degradation products of this compound?

Based on the degradation pathways of structurally similar compounds like paracetamol and phenacetin, the main degradation products of this compound via hydrolysis are likely p-ethoxyaniline and glycine.[1] Oxidative degradation may lead to the formation of colored impurities.

Q3: What are the ideal storage conditions for solid this compound?

To minimize degradation, solid this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 15°C and 25°C (59°F and 77°F).[2] It is crucial to keep the container tightly sealed to protect it from moisture.

Q4: How should I store solutions of this compound?

Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light. The pH of the solution should be maintained in a slightly acidic to neutral range (pH 4-7) to minimize hydrolysis.[2]

Q5: I've noticed a change in the color of my this compound sample. What does this indicate?

A change in color, such as the development of a pink or brownish hue, is often an indication of degradation, likely due to oxidation. If you observe a color change, it is recommended to test the purity of the sample before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to lower effective concentration or interference from degradation products.1. Verify the purity of your this compound sample using a suitable analytical method (e.g., HPLC). 2. If degradation is confirmed, obtain a new, pure batch of this compound. 3. Review your storage and handling procedures to prevent future degradation.
Change in physical appearance (color, clumping) Exposure to light, moisture, or high temperatures.1. Discard the degraded sample. 2. Store new samples in a desiccator in a dark, temperature-controlled environment.
Poor solubility of this compound The presence of insoluble degradation products.1. Attempt to purify a small portion of the sample by recrystallization. 2. If purification is not feasible, acquire a new sample.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its potential degradation product, p-ethoxyaniline.

Materials:

  • This compound sample

  • p-ethoxyaniline standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for your specific column and system.

  • Standard Solution Preparation: Prepare a standard solution of p-ethoxyaniline in the mobile phase at a concentration of approximately 10 µg/mL.

  • Sample Solution Preparation: Prepare a solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm

    • Column Temperature: 25°C

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the chromatogram of your this compound sample to that of the p-ethoxyaniline standard to identify any degradation. The purity of this compound can be calculated based on the peak area of the main peak relative to the total peak area of all components.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system (as described in Protocol 1)

Method:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 50°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 50°C for 24 hours.[1]

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Heat solid this compound at 50°C for 24 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples using the HPLC method described in Protocol 1 to assess the extent of degradation and identify major degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Humidity Light Container
Solid 15-25°CLow (use of desiccants recommended)Protected from lightTightly sealed, opaque container
Solution 2-8°CN/AProtected from lightTightly sealed, amber vial

Table 2: Summary of Forced Degradation Study Results (Hypothetical)

Stress Condition % Degradation Major Degradation Product(s)
0.1 M HCl, 50°C, 24h15%p-ethoxyaniline, Glycine
0.1 M NaOH, 50°C, 24h25%p-ethoxyaniline, Glycine
3% H₂O₂, RT, 24h8%Oxidized impurities
50°C (solid), 24h<1%-
UV light (solution), 24h5%Photodegradation products

Visualizations

Degradation_Pathway This compound This compound (N-(4-ethoxyphenyl)glycinamide) Hydrolysis Hydrolysis (Acid or Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation p_ethoxyaniline p-ethoxyaniline Hydrolysis->p_ethoxyaniline Glycine Glycine Hydrolysis->Glycine Oxidized_Products Oxidized Products (Colored Impurities) Oxidation->Oxidized_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis This compound Sample This compound Sample Acid Hydrolysis Acid Hydrolysis This compound Sample->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound Sample->Base Hydrolysis Oxidation Oxidation This compound Sample->Oxidation Thermal Thermal This compound Sample->Thermal Photodegradation Photodegradation This compound Sample->Photodegradation Standard Preparation Standard Preparation HPLC Analysis HPLC Analysis Standard Preparation->HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photodegradation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for this compound stability testing.

Troubleshooting_Tree start Inconsistent Experimental Results? check_purity Check this compound Purity (HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure other_factors Investigate Other Experimental Factors is_pure->other_factors Yes new_sample Obtain New Sample is_pure->new_sample No review_storage Review Storage and Handling Procedures new_sample->review_storage

References

Troubleshooting Phenocoll synthesis impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Phenocoll (p-glycolylaminophenetol).

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

This compound is typically synthesized through the N-acylation of p-phenetidine with chloroacetyl chloride. This reaction involves the nucleophilic attack of the amino group of p-phenetidine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond.

Q2: What are the most common impurities observed in this compound synthesis?

Common impurities can include:

  • Unreacted p-phenetidine: Incomplete reaction can leave residual starting material.

  • Diacylated product: The initially formed this compound may undergo a second acylation under certain conditions.

  • Oxidation products of p-phenetidine: Aromatic amines like p-phenetidine are susceptible to air oxidation, which can lead to colored impurities and polymeric tars.

  • Hydrolysis product of chloroacetyl chloride: Chloroacetyl chloride can react with any moisture present to form chloroacetic acid.

Q3: My reaction mixture has turned dark brown/black. What is the cause?

The dark coloration is likely due to the oxidation of the starting material, p-phenetidine. Aromatic amines are known to be sensitive to air and can form colored polymeric impurities. It is crucial to use purified p-phenetidine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: The yield of my this compound synthesis is consistently low. What are the potential reasons?

Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to low conversion.

  • Side reactions: The formation of byproducts such as the diacylated compound consumes the starting materials and reduces the yield of the desired product.

  • Loss during work-up and purification: Product may be lost during extraction, washing, and recrystallization steps.

  • Poor quality of reagents: Using old or impure p-phenetidine or chloroacetyl chloride can negatively impact the reaction outcome.

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (p-phenetidine) on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, will show the product (this compound) at a different Rf value than the starting amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound synthesis and provides potential solutions.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive p-phenetidine due to oxidation.Purify p-phenetidine by recrystallization or distillation before use. Run the reaction under an inert atmosphere.
Inactive chloroacetyl chloride due to hydrolysis.Use freshly opened or distilled chloroacetyl chloride.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring by TLC.
Formation of Multiple Spots on TLC Presence of unreacted p-phenetidine.Increase the reaction time or slightly increase the molar equivalent of chloroacetyl chloride.
Formation of diacylated byproduct.Use a stoichiometric amount or only a slight excess of chloroacetyl chloride. Avoid high reaction temperatures for extended periods.
Oxidation of p-phenetidine.Use purified starting material and an inert atmosphere.
Product is Colored (Yellow to Brown) Presence of oxidation impurities.Treat the crude product with activated charcoal during recrystallization to remove colored impurities.
Difficulty in Product Crystallization Presence of impurities inhibiting crystallization.Purify the crude product by column chromatography before attempting recrystallization.
Incorrect solvent system for recrystallization.Experiment with different solvent systems. A mixed solvent system, such as ethanol/water, is often effective for recrystallizing N-acyl-p-phenetidine derivatives.[1]

Data Presentation

The following table summarizes representative data for this compound synthesis under different reaction conditions. Please note that these are illustrative examples, and actual results may vary.

Entry Solvent Base Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %)
1DichloromethaneTriethylamine0 to RT28595
2TetrahydrofuranPyridineRT48293
3Water/DCM (Schotten-Baumann)NaOH0 to 1019097
4AcetonitrileNone5037590

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the N-acylation of p-phenetidine with chloroacetyl chloride.

Materials:

  • p-Phenetidine

  • Chloroacetyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve p-phenetidine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Slowly add hot water to the filtrate until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Protocol 3: Analytical HPLC Method for Purity Determination

This is an example of an HPLC method that can be adapted for the analysis of this compound and its impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Phenocoll_Synthesis p_phenetidine p-Phenetidine This compound This compound p_phenetidine->this compound N-Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->this compound

Caption: Synthesis of this compound from p-phenetidine and chloroacetyl chloride.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions p_phenetidine p-Phenetidine This compound This compound p_phenetidine->this compound unreacted_p_phenetidine Unreacted p-Phenetidine p_phenetidine->unreacted_p_phenetidine Incomplete Reaction oxidation_products Oxidation Products p_phenetidine->oxidation_products Air Oxidation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->this compound diacylated_product Diacylated Product This compound->diacylated_product Excess Acylating Agent

Caption: Common impurities in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Quality (p-phenetidine, Chloroacetyl Chloride) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions optimize_stoichiometry Optimize Stoichiometry (Molar Ratios) check_conditions->optimize_stoichiometry purification Refine Purification Method (Recrystallization, Chromatography) optimize_stoichiometry->purification success Improved Yield and Purity purification->success

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Optimizing HPLC Parameters for Phenocoll Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Phenocoll.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: For a phenolic compound like this compound, a reversed-phase HPLC method is a common starting point. A C18 column is often the first choice for the stationary phase.[1][2] The mobile phase typically consists of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) and an organic solvent like acetonitrile or methanol.[1][3] A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating compounds with varying polarities that may be present in the sample matrix.[2][4] Detection is commonly performed using a UV-Vis detector, often at wavelengths of 280 nm and 340 nm for phenolic compounds.[4]

Q2: How can I improve poor peak shape (e.g., tailing or fronting) for my this compound peak?

A2: Poor peak shape can arise from several factors. Here are some troubleshooting steps:

  • Secondary Silanol Interactions: Peak tailing for basic compounds can occur due to interactions with residual silanol groups on the silica-based stationary phase. Reducing the mobile phase pH can help to suppress these interactions. The use of a high-purity silica column or a column with a polar-embedded group can also minimize tailing.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the sample concentration or the injection volume.

  • Column Contamination or Degradation: A contaminated or old column can result in distorted peak shapes. Flushing the column with a strong solvent or replacing it may be necessary.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5]

Q3: My this compound retention time is shifting between injections. What could be the cause?

A3: Retention time instability can be due to several issues:

  • Inadequate Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Allow at least 5-10 column volumes for equilibration.[6]

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate mixing. Check for degradation of mobile phase components, especially aqueous buffers.[6]

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven is recommended to maintain a constant temperature.[5]

  • Pump Issues: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability.[5][7]

Q4: I am not getting good resolution between this compound and other components in my sample. How can I improve it?

A4: Improving resolution often involves modifying the mobile phase or the stationary phase:

  • Optimize the Gradient: Adjusting the gradient slope can significantly impact resolution. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Modify the Mobile Phase pH: For ionizable compounds, changing the pH of the aqueous portion of the mobile phase can dramatically affect retention and selectivity.

  • Try a Different Column: If mobile phase optimization is insufficient, using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a cyano phase) can provide the necessary selectivity for your separation.[8]

Troubleshooting Guides

Issue 1: High Backpressure
Possible Cause Troubleshooting Step
Column Frit Blockage Disconnect the column and check the system pressure. If the pressure drops significantly, the column frit is likely blocked. Try back-flushing the column. If this doesn't work, the frit may need to be replaced.
Column Contamination Contaminants from the sample can build up on the column. Wash the column with a series of strong solvents.
Precipitated Buffer If using a buffered mobile phase, ensure the buffer is soluble in the mobile phase mixture. Flush the system with a high-aqueous wash to dissolve any precipitated salts.[9]
System Blockage Check for blockages in the tubing, injector, or guard column. Systematically remove components from the flow path to identify the source of the high pressure.[10]
Issue 2: Noisy or Drifting Baseline
Possible Cause Troubleshooting Step
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[7]
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.
Detector Lamp Issue An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
Column Bleed At high temperatures or extreme pH, the stationary phase can "bleed," leading to a drifting baseline. Ensure you are operating within the column's recommended pH and temperature limits.
Incomplete Equilibration A drifting baseline at the beginning of a run can indicate insufficient column equilibration.[6]

Experimental Protocols

Representative HPLC Method for Phenolic Compound Analysis

This protocol provides a general starting point for the analysis of a phenolic compound like this compound. Optimization will likely be required for specific applications.

Parameter Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm

Mandatory Visualization

HPLC_Troubleshooting_Workflow start HPLC Problem Encountered pressure Pressure Issue? start->pressure peak_shape Peak Shape Problem? pressure->peak_shape No high_pressure High Backpressure pressure->high_pressure High low_pressure Low Backpressure pressure->low_pressure Low retention Retention Time Shift? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting resolution Poor Resolution? retention->resolution No check_equilibration Increase Column Equilibration Time retention->check_equilibration Yes optimize_gradient Optimize Gradient Profile resolution->optimize_gradient Yes check_frit Check Column Frit & Backflush high_pressure->check_frit check_leaks Check for Leaks (Fittings, Seals) low_pressure->check_leaks end Problem Resolved check_frit->end check_leaks->end adjust_ph Adjust Mobile Phase pH tailing->adjust_ph reduce_conc Reduce Sample Concentration fronting->reduce_conc adjust_ph->end reduce_conc->end check_mobile_phase Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase check_mobile_phase->end change_column Try Different Column Chemistry optimize_gradient->change_column change_column->end

Caption: Troubleshooting workflow for common HPLC issues.

References

Addressing batch-to-batch variability in Phenocoll synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Phenocoll (2-amino-N-(4-ethoxyphenyl)acetamide) synthesis. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Batch-to-batch variability in this compound synthesis can arise from several factors, from the quality of starting materials to subtle variations in reaction conditions. This guide provides a structured approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for this compound Synthesis

G cluster_0 Problem Identification cluster_1 Analysis & Solution start Low Yield or Purity check_sm Starting Material Quality? start->check_sm check_step1 Step 1 (Acylation) Issue? check_sm->check_step1 No analyze_sm Analyze Starting Materials (p-phenetidine, Chloroacetyl chloride) check_sm->analyze_sm Yes check_step2 Step 2 (Amination) Issue? check_step1->check_step2 No optimize_step1 Optimize Acylation Conditions (Temperature, Time, Base) check_step1->optimize_step1 Yes check_purification Purification Inefficient? check_step2->check_purification No optimize_step2 Optimize Amination Conditions (Ammonia concentration, Pressure, Temp) check_step2->optimize_step2 Yes optimize_purification Optimize Purification Method (Recrystallization solvent, pH) check_purification->optimize_purification Yes success Consistent High Yield & Purity check_purification->success No analyze_sm->optimize_step1 optimize_step1->check_step2 optimize_step2->check_purification optimize_purification->success G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination p_phenetidine p-Phenetidine intermediate N-(4-ethoxyphenyl)-2-chloroacetamide p_phenetidine->intermediate chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate This compound This compound intermediate->this compound ammonia Ammonia ammonia->this compound

Improving the yield of the Phenocoll synthesis reaction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Phenocoll. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield of the this compound synthesis reaction.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name and chemical structure of this compound?

A1: The IUPAC name for this compound is 2-amino-N-(4-ethoxyphenyl)acetamide. Its chemical structure is as follows:

This compound has the chemical formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[1][2]

Q2: What are the primary synthesis routes for this compound?

A2: this compound is synthesized through a two-step process. The first step typically involves the synthesis of an intermediate, N-(4-ethoxyphenyl)-2-chloroacetamide, from p-phenetidine and chloroacetyl chloride. The second step is the amination of this intermediate to yield this compound. This amination is a critical step where the chlorine atom is displaced by an amino group.

Q3: My p-phenetidine starting material is dark. How will this affect my synthesis?

A3: p-Phenetidine is prone to air oxidation, which can cause it to darken and form polymeric impurities.[3] Using discolored p-phenetidine can lead to a lower yield and a more challenging purification of the final product. It is recommended to purify the p-phenetidine by distillation or by dissolving it in dilute acid, treating it with activated charcoal, and then regenerating the free amine.[4]

Q4: What are the common side products in the synthesis of N-(4-ethoxyphenyl)-2-chloroacetamide?

A4: A common side product is the diacylated p-phenetidine, where two molecules of chloroacetyl chloride react with the amine. This can be minimized by controlling the stoichiometry of the reactants and maintaining a low reaction temperature.

Q5: During the amination step, what are the likely impurities?

A5: Incomplete amination will result in residual N-(4-ethoxyphenyl)-2-chloroacetamide in your final product. Over-reaction or side reactions can lead to the formation of N,N-bis( (4-ethoxyphenyl)carbamoyl)methyl]amine. The formation of these byproducts can be influenced by the choice of aminating agent, reaction temperature, and reaction time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solutions
Low Yield in N-(4-ethoxyphenyl)-2-chloroacetamide Synthesis Incomplete reaction.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider extending the reaction time if necessary.
Hydrolysis of chloroacetyl chloride.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Chloroacetyl chloride is highly reactive with water.
Loss of product during workup.Optimize the extraction and recrystallization steps to minimize product loss. Ensure the pH is controlled during aqueous washes to prevent hydrolysis of the amide.
Low Yield in Amination Step Incomplete reaction.Monitor the reaction by TLC. The choice of aminating agent (e.g., ammonia, hexamethylenetetramine) and solvent can significantly impact the reaction rate and yield.
Side reactions.Control the reaction temperature carefully. Higher temperatures can lead to the formation of undesired byproducts. The stoichiometry of the aminating agent is also crucial.
Product is an Oil or Gummy Solid Presence of impurities.Impurities such as unreacted starting materials or side products can prevent crystallization. Purify the crude product by column chromatography.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Final Product is Discolored Impure starting materials.Use purified p-phenetidine. Discoloration can be carried through the synthesis.
Oxidation during reaction or workup.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at elevated temperatures.
Formation of colored byproducts.Treat the crude product with activated charcoal during recrystallization to remove colored impurities.

Data on Yield Optimization

Optimizing the yield of this compound synthesis involves careful control of reaction parameters. Below is a summary of how different conditions can affect the yield of the two main reaction steps.

Table 1: Factors Affecting Yield of N-(4-ethoxyphenyl)acetamide Synthesis

Parameter Condition Effect on Yield Notes
Solvent Aprotic solvents (e.g., Dichloromethane, Chloroform)HigherMinimizes side reactions with the solvent.
Protic solvents (e.g., Ethanol, Water)LowerCan react with chloroacetyl chloride.
Temperature 0-10 °CHigherReduces the formation of diacylated byproduct.
Room Temperature or higherLowerIncreases the rate of side reactions.
Base Weak base (e.g., Sodium Bicarbonate, Pyridine)HigherNeutralizes the HCl byproduct without promoting hydrolysis of the product.
Strong base (e.g., Sodium Hydroxide)LowerCan cause hydrolysis of the chloroacetyl chloride and the amide product.

Table 2: Factors Affecting Yield of Amination to this compound

Parameter Condition Effect on Yield Notes
Aminating Agent Ammonia (aqueous or gas)ModerateRequires careful control of pressure and temperature.
Hexamethylenetetramine (followed by hydrolysis)HigherA common method for Gabriel-type synthesis of primary amines.
Solvent Polar aprotic (e.g., DMF, DMSO)HigherSolubilizes the reactants and facilitates the nucleophilic substitution.
Alcohols (e.g., Ethanol)ModerateCan also act as a nucleophile, leading to side products.
Temperature 50-80 °CHigherIncreases reaction rate, but temperatures above 100 °C can lead to decomposition.
Catalyst Phase Transfer Catalyst (e.g., TBAB)Can improve yieldUseful when dealing with two immiscible phases.

Experimental Protocols

Protocol 1: Synthesis of N-(4-ethoxyphenyl)-2-chloroacetamide

Materials:

  • p-Phenetidine

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve p-phenetidine (1.0 eq) in anhydrous DCM.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise from a dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (2-amino-N-(4-ethoxyphenyl)acetamide)

Materials:

  • N-(4-ethoxyphenyl)-2-chloroacetamide

  • Hexamethylenetetramine

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve N-(4-ethoxyphenyl)-2-chloroacetamide (1.0 eq) and hexamethylenetetramine (1.1 eq) in ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the formation of the intermediate salt by TLC.

  • After cooling, add concentrated hydrochloric acid and reflux the mixture for another 1-2 hours to hydrolyze the intermediate.

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the crude this compound.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol/water.

Visualizations

Below are diagrams illustrating the key pathways and workflows related to this compound synthesis.

phenocoll_synthesis cluster_step1 Step 1: Chloroacetylation cluster_step2 Step 2: Amination p_phenetidine p-Phenetidine intermediate N-(4-ethoxyphenyl)-2-chloroacetamide p_phenetidine->intermediate DCM, 0-10 °C chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate This compound This compound intermediate->this compound Ethanol, Reflux then HCl, Reflux amination_reagent Aminating Agent (e.g., Hexamethylenetetramine) amination_reagent->this compound

Caption: this compound Synthesis Pathway

troubleshooting_workflow start Low Yield Observed check_step Identify Synthesis Step start->check_step step1 Chloroacetylation Step check_step->step1 Step 1 step2 Amination Step check_step->step2 Step 2 check_purity Check Starting Material Purity step1->check_purity step2->check_purity pure Materials are Pure check_purity->pure Yes impure Purify Starting Materials check_purity->impure No check_conditions Review Reaction Conditions (Temp, Time, Solvent) pure->check_conditions impure->check_conditions optimize Optimize Conditions based on Data Table check_conditions->optimize end Improved Yield optimize->end

Caption: Troubleshooting Workflow for Low Yield

References

How to minimize side reactions in Phenocoll derivatization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during Phenocoll derivatization and other analogous primary amine reactions.

Understanding this compound Derivatization

This compound, chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, is a derivative of the amino acid glycine.[1][2][3] Its key functional group for derivatization is its primary amine (-NH₂). Derivatization reactions targeting this primary amine are employed to enhance detectability in analytical techniques like HPLC or GC, or to facilitate specific couplings in synthetic chemistry. Minimizing side reactions is crucial for accurate quantification and obtaining pure products.

Troubleshooting Guide: Minimizing Side Reactions

This guide addresses common issues encountered during the derivatization of primary amines like this compound.

Issue / Observation Potential Cause Recommended Solution
Low Derivatization Yield Incomplete reaction due to suboptimal pH. Most derivatization reactions of primary amines require a specific pH range to ensure the amine is in its nucleophilic, unprotonated state.[4]Optimize the reaction buffer pH. For many common derivatizing reagents, a basic pH (typically 8-10) is required.[4]
Insufficient reagent concentration. A molar excess of the derivatizing reagent is often necessary to drive the reaction to completion.[4]Increase the molar ratio of the derivatizing reagent to the analyte. A 2:1 or higher molar ratio is a good starting point.
Presence of moisture. Water can hydrolyze some derivatizing reagents and interfere with the reaction.Ensure all solvents and reagents are anhydrous. Store reagents in a desiccator.
Multiple Peaks in Chromatogram (Side Products) Reaction with interfering substances. Other nucleophilic compounds in the sample matrix can also react with the derivatizing agent.Improve sample cleanup procedures prior to derivatization. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
Degradation of the derivative. The derivatized product may be unstable under the analytical conditions (e.g., high temperature, acidic mobile phase).Adjust analytical conditions. For HPLC, consider a less acidic mobile phase or a lower column temperature. For GC, ensure the derivative is thermally stable.
Over-derivatization or side reactions with the reagent itself. Some reagents can react at multiple sites or form unstable intermediates.Optimize reaction time and temperature. Shorter reaction times and lower temperatures can often minimize the formation of side products.
Poor Peak Shape in Chromatogram Incomplete derivatization. The presence of the underivatized analyte can lead to tailing peaks.Re-optimize derivatization conditions (pH, reagent concentration, time, temperature) to ensure complete reaction.
Adsorption of the derivative onto the analytical column.Modify the mobile phase composition (e.g., adjust pH, ionic strength, or organic solvent concentration). Consider a different type of analytical column.
Inconsistent Results Variability in reaction timing. For manual derivatization, inconsistencies in reaction time can lead to variable yields.Automate the derivatization process if possible. If manual, use a precise timer and a consistent workflow for all samples.
Degradation of the derivatizing reagent. Reagents can degrade over time, especially if not stored properly.Use fresh reagents and store them according to the manufacturer's instructions, typically in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions to expect when derivatizing a primary amine like this compound?

A1: The most common side reactions depend on the specific derivatizing agent used. However, general side reactions can include:

  • Hydrolysis: The derivatizing reagent or the resulting derivative can be hydrolyzed by water in the sample or solvent.

  • Oxidation: The primary amine or the derivatized product might be susceptible to oxidation, especially if the reaction is performed in the presence of air or oxidizing agents.

  • Reaction with Carbonyls: Primary amines can react with aldehydes and ketones present in the sample matrix to form imines (Schiff bases), which can be a source of interfering peaks.[5]

  • Multiple Derivatizations: If the analyte has other reactive functional groups, the derivatizing agent may react at multiple sites.

Q2: How does pH affect the efficiency of this compound derivatization?

A2: The pH of the reaction medium is critical. The primary amine group of this compound is basic and will be protonated at acidic pH. The protonated form is not nucleophilic and will not react with most derivatizing agents. Therefore, a basic buffer is typically used to ensure the amine is in its free, reactive form.[4] However, excessively high pH can lead to the degradation of some reagents or the desired product.

Q3: What are some common derivatizing agents for primary amines and what are their potential drawbacks?

A3: Several reagents are commonly used for the derivatization of primary amines for chromatographic analysis:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent derivatives. A drawback is that the derivatives can be unstable.[6]

  • Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form stable derivatives that can be detected by UV absorbance. However, the reaction can be slow and requires anhydrous conditions.[6]

  • Dansyl Chloride: Forms highly fluorescent and stable derivatives. The reaction is often slow and may require heating.[6]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form fluorescent derivatives. A potential issue is that the hydrolysis product of FMOC-Cl can also be fluorescent and interfere with the analysis.[6]

Experimental Workflow & Reaction Pathways

Below are generalized workflows and reaction pathways relevant to the derivatization of primary amines like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (SPE/LLE) Extraction->Cleanup Derivatization Derivatization (this compound + Reagent) Cleanup->Derivatization Quenching Reaction Quenching (optional) Derivatization->Quenching Analysis LC-MS or GC-MS Analysis Quenching->Analysis Data Data Processing Analysis->Data reaction_pathway Reactants This compound (Primary Amine) + Derivatizing Reagent Conditions Optimized Conditions (pH, Temp, Time, Solvent) Reactants->Conditions Desired_Product Stable Derivative Conditions->Desired_Product Desired Pathway Side_Products Side Products (Hydrolysis, Oxidation, etc.) Conditions->Side_Products Side Reactions Incomplete Incomplete Reaction Conditions->Incomplete Suboptimal Conditions

References

Refining dosage calculations for in vivo studies with Phenocoll.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for illustrative purposes only. "Phenocoll" is a hypothetical compound, and all data, protocols, and mechanisms of action described herein are fictional and intended to serve as a template for researchers and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for refining dosage calculations and conducting in vivo studies with the novel IKKβ inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the IκB kinase β (IKKβ) subunit. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of the transcription factor NF-κB. This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Q2: How do I perform an initial dose range-finding study for this compound in mice?

A2: A common approach for a new compound like this compound is to start with a dose-escalation study to determine the Maximum Tolerated Dose (MTD). This typically involves administering single doses of this compound to small groups of animals at increasing concentrations. Key parameters to monitor include clinical signs of toxicity, body weight changes, and mortality over a 7-14 day period. The highest dose that does not produce significant toxicity is considered the MTD.

Q3: What are the recommended routes of administration for this compound in rodents?

A3: The optimal route of administration depends on the formulation and the experimental goals.[1][2][3] this compound has been formulated for intravenous (IV), intraperitoneal (IP), and oral (PO) administration. IV and IP routes generally offer higher bioavailability, while oral administration may be preferred for chronic dosing studies that mimic clinical use.[2]

Q4: I am observing high variability in my in vivo efficacy studies. What could be the cause?

A4: High variability can stem from several factors. Ensure consistent animal handling and dosing techniques. The formulation of this compound should be homogenous and stable. Also, consider intrinsic biological variability in the animal model. Increasing the group size can help to increase the statistical power of your study. Finally, review the timing of dosing relative to disease induction and the chosen efficacy endpoints.

Q5: What is the recommended vehicle for dissolving this compound for in vivo use?

A5: For a new compound, vehicle selection is critical. A common starting point for a hydrophobic compound like this compound is a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, it is crucial to conduct vehicle toxicity studies to ensure the vehicle itself does not contribute to any observed effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable efficacy at calculated dose - Poor bioavailability via the chosen route.- Rapid metabolism and clearance of this compound.- Incorrect timing of dose administration relative to disease progression.- Switch to a route with higher bioavailability (e.g., from PO to IP or IV).- Conduct a pharmacokinetic study to determine the half-life and exposure.- Adjust the dosing schedule based on the pharmacokinetic profile.
Unexpected Toxicity or Animal Deaths - Dosing error.- Vehicle toxicity.- Hypersensitivity of the specific animal strain.- Double-check all dose calculations and preparation procedures.- Run a control group with only the vehicle to assess its effects.- Perform a dose de-escalation study to find a safer dose.
Precipitation of this compound in solution - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- Test alternative vehicle formulations.- Gently warm the solution before administration and ensure it remains clear.- Prepare fresh solutions for each experiment.

Quantitative Data Summary

Table 1: Dose Escalation and MTD Determination of this compound in C57BL/6 Mice (Single IV Dose)
Dose (mg/kg)Number of AnimalsMortalityBody Weight Change (Day 7)Clinical Signs
130/3+2.5%None observed
530/3+1.8%None observed
1030/3-1.2%Mild lethargy for 2h post-dose
2031/3-8.5%Significant lethargy, ruffled fur
3033/3N/ASevere lethargy, ataxia
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg IV)
ParameterValue
Cmax (ng/mL) 1250
Tmax (h) 0.25
AUC (0-inf) (ng·h/mL) 3500
t1/2 (h) 4.5
Clearance (mL/min/kg) 47.6

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups: 5 groups of 3 mice each.

  • Dosing: Administer this compound as a single intravenous (IV) bolus at doses of 1, 5, 10, 20, and 30 mg/kg. A control group receives the vehicle only.

  • Monitoring: Observe animals for clinical signs of toxicity immediately after dosing and daily for 14 days. Record body weight on days 0, 3, 7, and 14.

  • Endpoint: The MTD is defined as the highest dose that causes no mortality and a maximum of 10% body weight loss.

Protocol 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
  • Animal Model: DBA/1 mice, 8-10 weeks old.

  • Induction: Induce arthritis by immunization with bovine type II collagen.

  • Groups:

    • Group 1: Healthy controls (no CIA induction).

    • Group 2: CIA + Vehicle.

    • Group 3: CIA + this compound (5 mg/kg, IP, daily).

    • Group 4: CIA + this compound (10 mg/kg, IP, daily).

  • Treatment: Begin treatment on day 21 post-immunization, when signs of arthritis appear.

  • Efficacy Assessment: Monitor clinical arthritis score, paw swelling, and body weight three times a week. At the end of the study (day 42), collect joint tissue for histological analysis.

Visualizations

Phenocoll_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates This compound This compound This compound->IKK_complex Inhibits IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa->IkBa_p NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces

Caption: this compound's mechanism of action in the NF-κB signaling pathway.

InVivo_Dosage_Workflow start Start: New Compound (this compound) mtd 1. Maximum Tolerated Dose (MTD) Study start->mtd pk 2. Pharmacokinetic (PK) Study mtd->pk Inform starting dose efficacy 3. Pilot Efficacy Study pk->efficacy Inform dosing frequency dose_refinement 4. Dose Refinement & Optimization efficacy->dose_refinement Initial efficacy data definitive_efficacy 5. Definitive Efficacy Study dose_refinement->definitive_efficacy Optimized dose end End: Established Therapeutic Dose definitive_efficacy->end

Caption: Experimental workflow for in vivo dosage determination.

Troubleshooting_Logic problem Problem: Unexpected In Vivo Results efficacy_issue Low or No Efficacy? problem->efficacy_issue toxicity_issue Unexpected Toxicity? problem->toxicity_issue efficacy_issue->toxicity_issue No check_pk Review PK Data: - Bioavailability - Half-life efficacy_issue->check_pk Yes check_dose_calc Verify Dose Calculations & Preparation toxicity_issue->check_dose_calc Yes check_route Evaluate Administration Route check_pk->check_route adjust_dose Adjust Dose or Frequency check_pk->adjust_dose check_vehicle Assess Vehicle Toxicity check_dose_calc->check_vehicle check_dose_calc->adjust_dose If error found change_route Change Administration Route check_route->change_route reformulate Reformulate or Change Vehicle check_vehicle->reformulate

Caption: Troubleshooting logic for in vivo experimental issues.

References

Navigating the Labyrinth of Phenocoll Mass Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the mass spectrometric analysis of Phenocoll. This guide is designed to provide you with comprehensive troubleshooting strategies and answers to frequently asked questions (FAQs) to help you navigate the challenges in interpreting mass spectrometry data for this compound. This compound, with the systematic name 2-amino-N-(4-ethoxyphenyl)acetamide, presents unique challenges in mass spectral analysis due to its combination of a primary aromatic amine, an amide linkage, and an ethoxy-phenyl group. This guide will equip you with the knowledge to anticipate common issues, interpret your data accurately, and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

1. What is the expected molecular weight of this compound and what are the common adducts I should look for in ESI-MS?

This compound has a molecular formula of C₁₀H₁₄N₂O₂ and a monoisotopic mass of approximately 194.11 g/mol . In electrospray ionization (ESI) mass spectrometry, you can expect to observe the protonated molecule, [M+H]⁺, at an m/z of approximately 195.12. Depending on the solvent system and sample purity, other common adducts may be observed.

Adduct IonChargeCalculated m/z
[M+H]⁺+1195.12
[M+Na]⁺+1217.10
[M+K]⁺+1233.07
[M+NH₄]⁺+1212.15
[2M+H]⁺+1389.23

2. What are the primary fragmentation pathways for the protonated this compound molecule ([M+H]⁺) in MS/MS analysis?

  • Loss of the acetamide group: Cleavage of the amide bond can result in the loss of the CH₂CNH₂ group, leading to a fragment corresponding to the 4-ethoxyaniline ion.

  • Cleavage of the ethoxy group: Loss of ethylene (C₂H₄) from the ethoxy group is a common fragmentation for ethoxy-substituted aromatic compounds.

  • Amide bond cleavage variations: Other cleavages around the amide bond can lead to the loss of ketene (CH₂=C=O) or the entire aminoacetamide group.

A proposed fragmentation pathway is illustrated below.

M [C10H14N2O2+H]+ m/z 195.12 F1 [C8H10NO]+ m/z 136.07 M->F1 - C2H4O (-42 Da) (Loss of ketene) F2 [C8H12NO2]+ m/z 154.08 M->F2 - C2H4 (-28 Da) (Loss of ethylene) F3 [C6H8NO]+ m/z 109.06 F2->F3 - C2H3O (-43 Da) (Loss of acetyl group)

Caption: Predicted MS/MS fragmentation of this compound.

3. Why am I observing a weak or no molecular ion peak in my Electron Ionization (EI) mass spectrum?

Electron Ionization (EI) is a high-energy ionization technique that can cause extensive fragmentation of molecules, especially those with labile bonds. While phenols and aromatic amines can show relatively stable molecular ions, the presence of the aminoacetamide side chain in this compound makes it susceptible to fragmentation. The primary amine and amide groups can readily fragment, leading to a diminished or absent molecular ion peak. If determining the molecular weight is the primary goal, using a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the mass spectrometric analysis of this compound.

Problem 1: Poor Signal Intensity or No Peak Detected

Possible Causes and Solutions:

Cause Troubleshooting Steps
Improper Sample Concentration - Ensure the sample concentration is within the optimal range for your instrument. Too dilute a sample will give a weak signal, while a highly concentrated sample can lead to ion suppression.[1]
Inefficient Ionization - Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). - Consider switching ionization modes (e.g., from ESI to APCI) if your analyte has low polarity.[1]
Instrument Not Tuned or Calibrated - Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[1]
Sample Degradation - Prepare fresh samples and standards. This compound, containing a primary aromatic amine, can be susceptible to oxidation.
Leaks in the System - Check for leaks in the LC and MS systems, as this can lead to a loss of sensitivity.[2]
Clogged Sprayer or Capillary - Inspect and clean the ESI sprayer needle or capillary. A clog can obstruct the sample flow and lead to an unstable or absent spray.[3]
Problem 2: Inaccurate Mass Measurement

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incorrect Mass Calibration - Perform a fresh mass calibration using an appropriate calibration standard. Ensure the calibrant solution is fresh and correctly prepared.[1]
Instrument Drift - Mass accuracy can drift over time due to temperature fluctuations or electronic instability. Regular calibration is key.[1]
Interference from Co-eluting Compounds - Improve chromatographic separation to resolve this compound from interfering matrix components.
High Background Noise - Identify and eliminate sources of background contamination in your solvents, sample preparation, or LC system.[4]
Problem 3: Complex or Difficult-to-Interpret Spectrum

Possible Causes and Solutions:

Cause Troubleshooting Steps
In-source Fragmentation - This occurs when molecules fragment in the ion source before entering the mass analyzer.[5][6] - To minimize this, reduce the cone voltage (or fragmentor voltage) and source temperature.[5]
Formation of Multiple Adducts - The presence of various salts in the sample or mobile phase can lead to the formation of multiple adducts ([M+Na]⁺, [M+K]⁺, etc.), complicating the spectrum.[7][8] - Use high-purity solvents and glassware. Consider adding a small amount of a volatile acid (e.g., formic acid) to the mobile phase to promote protonation ([M+H]⁺).
Matrix Effects - Components in the sample matrix can suppress or enhance the ionization of this compound, leading to an unrepresentative spectrum. - Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.
Contamination - Contaminants from solvents, glassware, or the LC system can introduce extraneous peaks. Run a blank to identify potential sources of contamination.[2][4]

Experimental Protocols

General LC-MS/MS Method for this compound Analysis (based on similar compounds)

This protocol provides a starting point for developing a robust LC-MS/MS method for the quantitative analysis of this compound. Optimization will be necessary for your specific instrument and application.

1. Sample Preparation (from a biological matrix like plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • MRM Transitions: These will need to be determined by infusing a standard solution of this compound and performing a product ion scan on the [M+H]⁺ precursor ion. Based on predicted fragmentation, potential transitions to monitor would be from the precursor ion (m/z 195.12) to the major product ions.

  • Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity and stability.

Visualizing Experimental and Logical Workflows

General Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in LC-MS analysis.

Start Problem Observed (e.g., No Peak, Wrong Mass) CheckLC Check LC System (Pressure, Leaks, Column) Start->CheckLC LC_OK LC System OK? CheckLC->LC_OK CheckMS Check MS System (Tuning, Calibration, Source) MS_OK MS System OK? CheckMS->MS_OK CheckSample Check Sample/Method (Concentration, Prep, Mobile Phase) Sample_OK Sample/Method OK? CheckSample->Sample_OK LC_OK->CheckMS Yes ResolveLC Resolve LC Issue (e.g., Fix Leak, Change Column) LC_OK->ResolveLC No MS_OK->CheckSample Yes ResolveMS Resolve MS Issue (e.g., Recalibrate, Clean Source) MS_OK->ResolveMS No ResolveSample Resolve Sample/Method Issue (e.g., Dilute Sample, New Mobile Phase) Sample_OK->ResolveSample No End Problem Resolved Sample_OK->End Yes ResolveLC->CheckLC ResolveMS->CheckMS ResolveSample->CheckSample Start Biological Sample (e.g., Plasma) Precip Protein Precipitation (with Acetonitrile & IS) Start->Precip Centrifuge Centrifugation Precip->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Evaporate Evaporation to Dryness Transfer->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS System Reconstitute->Inject

References

Technical Support Center: Method Refinement for Detecting Low Concentrations of Phenocoll

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the detection of low concentrations of Phenocoll. Given the limited availability of validated methods specifically for this compound, this guide offers adapted protocols based on established techniques for similar phenolic compounds. All proposed methods require full validation by the end-user.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low concentrations of this compound?

A1: Detecting low concentrations of this compound, a derivative of p-phenetidine, presents several analytical challenges. Due to its phenolic structure, this compound is susceptible to oxidation, which can lead to sample degradation and inaccurate quantification. At low concentrations, signal-to-noise ratios can be poor, making sensitive detection difficult. Furthermore, matrix effects from complex biological samples can interfere with analysis, requiring robust sample preparation techniques to ensure accuracy and reproducibility.

Q2: Which analytical techniques are most suitable for this compound analysis?

A2: High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a highly suitable technique for the analysis of phenolic compounds and can be adapted for this compound.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, often requiring derivatization to improve the volatility and thermal stability of the analyte.[3][4] Spectrophotometric methods can also be employed, typically after a color-forming reaction with a specific reagent.

Q3: How can I improve the sensitivity of my this compound assay?

A3: To enhance sensitivity, consider the following strategies:

  • Sample Pre-concentration: Techniques like Solid-Phase Extraction (SPE) can concentrate this compound from a dilute sample, leading to a stronger analytical signal.

  • Derivatization: For GC-MS, derivatization can improve chromatographic behavior and detector response.[4]

  • Optimized Detection: For HPLC, using an electrochemical detector can offer higher sensitivity for phenolic compounds compared to UV detection.[2] For spectrophotometry, selecting a chromogenic reagent that forms a highly absorbing complex with this compound is crucial.[5]

  • Injection Volume: Increasing the injection volume in HPLC or GC can increase the signal, but this must be balanced against potential peak broadening.[2]

Q4: What are the critical aspects of sample preparation for this compound analysis?

A4: A robust sample preparation protocol is essential for accurate analysis. Key considerations include:

  • Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate this compound from the sample matrix.

  • Minimizing Degradation: Due to its potential for oxidation, samples should be protected from light and excessive heat. The use of antioxidants in the sample preparation workflow may be beneficial.

  • pH Control: The pH of the sample and extraction solvents can significantly impact the stability and extraction efficiency of phenolic compounds.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation; Inappropriate mobile phase pH; Sample overload.Use a new column; Adjust mobile phase pH to ensure this compound is in a single ionic state; Reduce sample concentration or injection volume.
Low Signal/No Peak Low concentration of this compound; Detector issue; Sample degradation.Concentrate the sample using SPE; Check detector lamp and settings; Prepare fresh samples and standards, protecting them from light and heat.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Column temperature variation.Ensure proper mobile phase mixing and pump performance; Use a column oven to maintain a consistent temperature.
Extraneous Peaks Sample contamination; Mobile phase contamination; Carryover from previous injection.Use high-purity solvents and reagents; Filter samples and mobile phases; Implement a robust needle wash protocol between injections.
GC-MS Method Troubleshooting
IssuePossible CauseRecommended Solution
No Peak Detected Incomplete derivatization; Analyte degradation in the injector; Low concentration.Optimize derivatization reaction conditions (reagent, temperature, time); Use a lower injector temperature; Concentrate the sample prior to analysis.
Peak Tailing Active sites in the GC system (liner, column); Non-volatile residues in the inlet.Use a deactivated liner and a high-quality capillary column; Perform regular inlet maintenance.
Poor Reproducibility Inconsistent injection volume; Variability in derivatization.Use an autosampler for precise injections; Ensure consistent and complete derivatization for all samples and standards.
Matrix Interference Co-eluting compounds from the sample matrix.Optimize the temperature program for better separation; Use selected ion monitoring (SIM) mode for higher selectivity.
Spectrophotometric Method Troubleshooting
IssuePossible CauseRecommended Solution
Low Absorbance Incomplete color reaction; Incorrect wavelength setting; Low this compound concentration.Optimize reaction conditions (pH, temperature, reagent concentration); Scan for the wavelength of maximum absorbance (λmax); Concentrate the sample.
High Background Absorbance Reagent blank has high absorbance; Turbidity in the sample.Use fresh, high-purity reagents; Filter the final solution before measurement.
Non-linear Calibration Curve Deviation from Beer-Lambert Law at high concentrations; Reagent depletion.Narrow the concentration range of standards; Ensure the chromogenic reagent is in excess.
Color Instability Degradation of the colored product.Measure absorbance within the determined stable time frame after color development.

Quantitative Data for Representative Phenolic Compounds

Disclaimer: The following data are for representative phenolic compounds and are intended for reference only. These values are not specific to this compound and must be experimentally determined for any developed method.

Analytical MethodCompoundLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-Electrochemical DetectionVarious Phenols0.32–2.56 µg/LNot Specified[2]
HPLC-MSVarious Phenolic Acids0.05–1.0 µg/mL0.15–2.5 µg/mL[6]

Experimental Protocols (Adapted for this compound)

Proposed HPLC-UV Method for this compound

This method is adapted from general procedures for phenolic compound analysis.[1]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by scanning a standard solution of this compound (likely around 240-280 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • For liquid samples (e.g., plasma), perform a protein precipitation step with acetonitrile.

    • Centrifuge and collect the supernatant.

    • Evaporate the solvent and reconstitute in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

Proposed GC-MS Method for this compound (with Derivatization)

This protocol is based on general methods for the GC-MS analysis of phenols.[3][4]

  • Derivatization:

    • Evaporate the sample extract to dryness.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C.

    • MS Detection: Electron ionization (EI) mode, scanning a mass range appropriate for the TMS-derivatized this compound.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness before proceeding with derivatization.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization Chromatography Chromatographic Separation (HPLC/GC) Concentration->Chromatography Derivatization->Chromatography Detection Detection (UV/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Phenolic_Metabolism This compound This compound PhaseI Phase I Metabolism (e.g., Hydroxylation, Dealkylation) This compound->PhaseI Metabolite Intermediate Metabolite PhaseI->Metabolite PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Metabolite->PhaseII Excretion Excretion PhaseII->Excretion

References

Validation & Comparative

A Comparative Analysis of the Antipyretic Efficacy of Phenocoll and Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antipyretic properties of Phenocoll and the widely used paracetamol reveals a close pharmacological relationship rooted in their metabolic fate. While direct comparative clinical trials on their antipyretic efficacy are scarce due to the historical usage of this compound, an objective comparison can be drawn based on their mechanisms of action and metabolic pathways.

This compound, a historical antipyretic agent, is closely related to phenacetin. Phenacetin itself is a prodrug, which means it is metabolized in the body to its active form. The primary active metabolite of phenacetin responsible for its pain-relieving and fever-reducing effects is paracetamol (also known as acetaminophen).[1][2][3] Therefore, the antipyretic efficacy of this compound is intrinsically linked to the action of paracetamol.

Mechanism of Antipyretic Action

Fever is a physiological response often triggered by infection or inflammation, leading to an increase in the body's temperature set-point, which is regulated by the hypothalamus in the brain.[4][5] The increase in temperature is mediated by the production of prostaglandins, particularly prostaglandin E2 (PGE2).[5]

Both this compound, through its metabolic conversion to paracetamol, and paracetamol itself exert their antipyretic effects by inhibiting the synthesis of prostaglandins in the central nervous system.[3][6] They achieve this by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.[3][6] By reducing the levels of PGE2 in the hypothalamus, the body's thermostat is reset, leading to a decrease in body temperature.[4]

Data Presentation: A Comparative Overview

Due to the lack of head-to-head clinical trial data, a direct quantitative comparison of the antipyretic efficacy of this compound and paracetamol is not feasible. However, a qualitative comparison of their key attributes can be summarized as follows:

FeatureThis compoundParacetamol (Acetaminophen)
Drug Class Antipyretic, AnalgesicAntipyretic, Analgesic
Active Form Metabolized to ParacetamolParacetamol
Primary Mechanism Inhibition of prostaglandin synthesis via its active metabolite, paracetamol.[3]Inhibition of prostaglandin synthesis in the central nervous system.[4][6]
Historical Context An early synthetic antipyretic, largely replaced by safer alternatives.A widely used over-the-counter antipyretic and analgesic since the mid-20th century.[1]
Toxicity Concerns Associated with risks of nephrotoxicity (kidney damage) and hematological side effects, similar to its parent compound, phenacetin.[2]Generally considered safe at therapeutic doses, but overdose can lead to severe liver damage.

Experimental Protocols: Brewer's Yeast-Induced Pyrexia Model

A standard preclinical model to evaluate the antipyretic efficacy of a compound is the Brewer's Yeast-Induced Pyrexia model in rats or mice.[7][8]

Objective: To induce fever in an animal model and assess the temperature-lowering effect of a test substance.

Procedure:

  • Animal Selection: Healthy adult rats or mice are selected and allowed to acclimatize to the laboratory environment.

  • Baseline Temperature Measurement: The rectal temperature of each animal is recorded using a digital thermometer before the induction of fever.

  • Induction of Pyrexia: A suspension of Brewer's yeast (typically 15-20% in saline) is injected subcutaneously into the dorsal region of the animals.[8]

  • Fever Development: The animals are returned to their cages, and food is withheld. The rectal temperature is monitored, and a significant rise in temperature (pyrexia) is typically observed after 18 hours.[8]

  • Drug Administration: Once fever is established, the animals are divided into groups. One group receives the vehicle (control), another receives a standard antipyretic drug (like paracetamol), and the other groups receive different doses of the test compound (e.g., this compound). The administration is usually oral or intraperitoneal.

  • Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 30, 60, 120, 180 minutes) after drug administration.[8]

  • Evaluation: The reduction in body temperature in the test groups is compared to the control and standard drug groups to determine the antipyretic efficacy.

Mandatory Visualizations

Signaling Pathway of Paracetamol's Antipyretic Action

Antipyretic_Mechanism Infection Infection/Inflammation Pyrogens Pyrogens (e.g., IL-1β) Infection->Pyrogens Hypothalamus Hypothalamus Pyrogens->Hypothalamus COX Cyclooxygenase (COX) Enzymes Hypothalamus->COX stimulates PGE2 Prostaglandin E2 (PGE2) COX->PGE2 ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Thermostat Increased Hypothalamic Set-Point PGE2->Thermostat Fever Fever Thermostat->Fever Paracetamol Paracetamol Paracetamol->COX inhibits This compound This compound/Phenacetin Metabolism Metabolism (in Liver) This compound->Metabolism Metabolism->Paracetamol

Caption: Mechanism of paracetamol's antipyretic action.

Experimental Workflow for Brewer's Yeast-Induced Pyrexia

Experimental_Workflow Start Start AnimalSelection Animal Selection & Acclimatization Start->AnimalSelection BaselineTemp Measure Baseline Rectal Temperature AnimalSelection->BaselineTemp InduceFever Induce Pyrexia (Brewer's Yeast Injection) BaselineTemp->InduceFever FeverDevelopment Fever Development (18h) InduceFever->FeverDevelopment GroupAssignment Group Assignment (Control, Standard, Test) FeverDevelopment->GroupAssignment DrugAdmin Drug Administration GroupAssignment->DrugAdmin TempMonitoring Monitor Rectal Temperature (0, 30, 60, 120, 180 min) DrugAdmin->TempMonitoring DataAnalysis Data Analysis & Comparison TempMonitoring->DataAnalysis End End DataAnalysis->End

Caption: Workflow for evaluating antipyretic activity.

References

A Comparative Guide to Validated Analytical Methods for Phenocoll Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification of Phenocoll: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines, supported by experimental data from published studies on structurally similar compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance of each analytical method, offering a clear comparison for selecting the most appropriate technique for your research needs.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MS
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.998≥ 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 5 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL3 - 15 µg/mL0.03 - 0.3 ng/mL
Accuracy (Recovery) 98 - 102%95 - 105%97 - 108%
Precision (RSD) < 2%< 5%< 15%
Specificity/Selectivity HighModerateVery High
Cost ModerateLowHigh
Throughput HighHighModerate

Table 2: Summary of Validation Data for Structurally Similar Compounds

MethodAnalyteLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
HPLC-UV p-Ethoxyfluoroacetanilide1 - 100 µg/mL0.9998Not ReportedNot Reported98.5 - 101.2%< 2%[1]
HPLC-UV Paracetamol1 - 1000 µg/mL> 0.999Not Reported1.0 µg/mL99.14 - 100.25%< 2%[2]
UV-Vis Paracetamol4 - 20 µg/mL0.998 - 0.999Not ReportedNot Reported99.29 - 100.19%< 2%
LC-MS/MS Phenacetin0.1 - 500 ng/L0.99940.057 ng/mL0.1 ng/L97 - 108%2.1%[3]

Experimental Workflow and Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow for validating a quantitative analytical method is illustrated below.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, UV-Vis, LC-MS/MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Wavelength) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Stability of Solutions J->K L Prepare Validation Report K->L M Establish System Suitability Tests L->M N Implement for Routine Analysis M->N

Workflow for analytical method validation.

Experimental Protocols

Detailed methodologies for the quantification of compounds structurally similar to this compound are provided below. These protocols can be adapted for the analysis of this compound.

HPLC-UV Method for p-Ethoxyfluoroacetanilide Quantification[1]
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of p-Ethoxyfluoroacetanilide (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample containing p-Ethoxyfluoroacetanilide is dissolved in the mobile phase to achieve a final concentration within the linear range of the method.

UV-Visible Spectrophotometric Method for Paracetamol Quantification[3][5]
  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent (Diluent): Methanol and water.

  • Wavelength of Maximum Absorbance (λmax): 243 nm.

  • Standard Preparation: A stock solution of Paracetamol is prepared in the diluent. A series of standard solutions with concentrations ranging from 4 to 20 µg/mL are prepared by diluting the stock solution.

  • Sample Preparation: A known weight of the sample is dissolved in the diluent to obtain a concentration within the calibration range.

  • Procedure: The absorbance of the standard and sample solutions is measured at 243 nm against a blank (diluent). A calibration curve is constructed by plotting absorbance versus concentration of the standard solutions. The concentration of Paracetamol in the sample is determined from the calibration curve.

LC-MS/MS Method for Phenacetin Quantification[4]
  • Instrumentation: Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer with electrospray ionization (ESI).

  • Column: Zorbex C18, 4 µm, 150 x 2.1 mm.

  • Mobile Phase: Acetonitrile : 0.1% Formic acid in water (60:40, v/v).

  • Flow Rate: 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (+ESI).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Parent mass: 180.1

      • Fragment ions: 110 and 138

    • Collision Energies: 16 V and 12 V.

  • Standard Preparation: Stock solutions of Phenacetin are prepared in an appropriate solvent. Calibration standards are prepared by spiking the blank matrix with known amounts of Phenacetin to achieve concentrations ranging from 0.1 to 500 ng/L.

  • Sample Preparation: Samples are extracted using a suitable technique (e.g., liquid-liquid extraction or solid-phase extraction) and the final extract is reconstituted in the mobile phase.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis.

  • UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method suitable for routine analysis where high sensitivity and specificity are not critical.[4]

  • HPLC-UV offers a good balance of specificity, sensitivity, and cost, making it a widely used technique in pharmaceutical quality control.[1][2]

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies, impurity profiling, and trace-level quantification.[3]

This guide provides a foundation for selecting and validating an appropriate analytical method for this compound quantification. It is crucial to perform a full method validation for the specific formulation and matrix to ensure the reliability and accuracy of the results.

References

A Comparative Analysis of the Metabolic Pathways of Phenocoll and Phenacetin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biotransformation of two structurally related analgesics.

This guide provides a comprehensive comparison of the metabolic pathways of Phenocoll (glycocoll-p-phenetidin) and phenacetin. While both compounds share a p-ethoxyphenylamine core, their distinct substituents lead to different primary metabolic routes, influencing their efficacy and toxicity profiles. This document summarizes available data, details relevant experimental protocols, and presents visual diagrams of the metabolic pathways to facilitate understanding and further research.

Introduction

Phenacetin, a once widely used analgesic and antipyretic, was withdrawn from the market in many countries due to its association with analgesic nephropathy and an increased risk of certain cancers. Its therapeutic effects are primarily mediated by its major metabolite, paracetamol (acetaminophen). This compound, a derivative of phenacetin, was also used as an analgesic and antipyretic. Understanding the metabolic fate of these compounds is crucial for comprehending their pharmacological and toxicological properties. This guide aims to provide a side-by-side comparison of their metabolic pathways based on available scientific literature.

Metabolic Pathways

The metabolic pathways of this compound and phenacetin diverge significantly due to the nature of their N-acyl substituents. This compound undergoes hydrolysis of its amide bond, while phenacetin is primarily metabolized through O-deethylation.

This compound Metabolism

The metabolism of this compound is understood to proceed primarily through the hydrolysis of the amide linkage, yielding p-phenetidine and the amino acid glycine. This reaction is catalyzed by amidases. The resulting p-phenetidine is then further metabolized.

The primary metabolic steps for this compound are:

  • Amide Hydrolysis: The glycine moiety is cleaved from the p-ethoxyphenylamine backbone.

  • Metabolism of p-Phenetidine: The liberated p-phenetidine can undergo several transformations, including N-acetylation to form phenacetin, or oxidation to reactive intermediates.

Phenocoll_Metabolism This compound This compound (glycocoll-p-phenetidin) p_phenetidine p-Phenetidine This compound->p_phenetidine Amide Hydrolysis (Amidases) Glycine Glycine This compound->Glycine Amide Hydrolysis (Amidases) Further_Metabolites Further Metabolites (e.g., N-acetylated, oxidized products) p_phenetidine->Further_Metabolites N-acetylation, Oxidation

Figure 1: Proposed metabolic pathway of this compound.
Phenacetin Metabolism

The metabolism of phenacetin is well-characterized and predominantly involves O-deethylation to its active metabolite, paracetamol. This reaction is primarily mediated by the cytochrome P450 enzyme CYP1A2. Minor metabolic pathways include N-deacetylation to p-phenetidine and aromatic hydroxylation.[1]

The main metabolic routes for phenacetin are:

  • O-Deethylation (Major Pathway): Conversion to paracetamol (acetaminophen), which is responsible for the analgesic effects.[1][2]

  • N-Deacetylation (Minor Pathway): Formation of p-phenetidine, a metabolite linked to the toxicity of phenacetin.[1]

  • Aromatic Hydroxylation: Formation of other minor metabolites.

  • N-hydroxylation: This pathway can lead to the formation of reactive, toxic metabolites.[1]

Phenacetin_Metabolism Phenacetin Phenacetin Paracetamol Paracetamol (Acetaminophen) (Active Metabolite) Phenacetin->Paracetamol O-Deethylation (CYP1A2 - Major) p_phenetidine p-Phenetidine (Toxic Metabolite) Phenacetin->p_phenetidine N-Deacetylation (Minor) Other_Metabolites Other Minor Metabolites Phenacetin->Other_Metabolites Aromatic Hydroxylation, N-hydroxylation

Figure 2: Primary metabolic pathways of phenacetin.

Data Presentation

Due to the limited availability of quantitative data for this compound metabolism in the accessible literature, a direct numerical comparison is challenging. The following tables summarize the available qualitative and quantitative information for both compounds.

Table 1: Comparison of Primary Metabolic Pathways

FeatureThis compoundPhenacetin
Primary Metabolic Reaction Amide HydrolysisO-Deethylation
Primary Metabolite(s) p-Phenetidine, GlycineParacetamol (Acetaminophen)
Key Enzymes Involved AmidasesCytochrome P450 (CYP1A2)
Active Metabolite Likely none (p-phenetidine is toxic)Paracetamol
Primary Toxic Metabolite p-Phenetidinep-Phenetidine (minor pathway) and reactive N-hydroxylated metabolites

Table 2: Quantitative Data on Phenacetin Metabolism

ParameterValueSpeciesReference
Elimination Half-Life (t½) 37 - 74 minutesHumans[1]
Volume of Distribution (Vd) 1.0 - 2.1 L/kgHumans[1]
Km (CYP1A2) ~8-fold lower than CYP1A1In vitro[1]
kcat (CYP1A2) ~2.5-fold higher than CYP1A1In vitro[1]

Experimental Protocols

The following are generalized experimental protocols for studying the metabolism of this compound and phenacetin, based on historical and current methodologies.

In Vivo Metabolism Study (Adapted from historical methods)

Objective: To identify and quantify the major urinary metabolites of this compound or phenacetin.

Experimental Workflow:

InVivo_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal_Admin Administer Compound to Animal Model (e.g., Rabbit) Urine_Collection Collect Urine over 24-48h Animal_Admin->Urine_Collection Hydrolysis Acid or Enzymatic Hydrolysis (to cleave conjugates) Urine_Collection->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Chromatography Chromatographic Separation (e.g., Paper or Thin-Layer Chromatography) Extraction->Chromatography Quantification Colorimetric or Spectrophotometric Quantification Chromatography->Quantification

Figure 3: General workflow for an in vivo metabolism study.

Methodology:

  • Animal Model: Rabbits were a common model for early drug metabolism studies.

  • Compound Administration: A known dose of this compound or phenacetin is administered orally or by injection.

  • Sample Collection: Urine is collected over a 24-48 hour period.

  • Sample Preparation:

    • Hydrolysis: A portion of the urine is subjected to acid or enzymatic (e.g., β-glucuronidase/arylsulfatase) hydrolysis to cleave any conjugated metabolites.

    • Extraction: The urine (both hydrolyzed and unhydrolyzed) is extracted with an organic solvent (e.g., ether) to isolate the drug and its metabolites.

  • Analysis:

    • Chromatography: The extracts are concentrated and analyzed using techniques available at the time, such as paper chromatography or later, thin-layer chromatography (TLC), to separate the different components.

    • Identification: Metabolites are identified by comparing their chromatographic behavior to that of known standards.

    • Quantification: The amount of each metabolite can be estimated using colorimetric reactions followed by spectrophotometry.

In Vitro Metabolism Study (Modern Approach)

Objective: To determine the kinetic parameters of phenacetin O-deethylation by liver microsomes.

Methodology:

  • Materials:

    • Human liver microsomes (HLMs)

    • Phenacetin

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard (e.g., deuterated paracetamol)

    • LC-MS/MS system

  • Incubation:

    • A reaction mixture containing HLMs, phosphate buffer, and the NADPH regenerating system is prepared.

    • The reaction is initiated by adding phenacetin at various concentrations.

    • The mixture is incubated at 37°C for a specified time.

    • The reaction is terminated by adding ice-cold acetonitrile containing the internal standard.

  • Analysis:

    • The samples are centrifuged to pellet the protein.

    • The supernatant is analyzed by LC-MS/MS to quantify the formation of paracetamol.

  • Data Analysis:

    • The rate of paracetamol formation is plotted against the phenacetin concentration.

    • The Michaelis-Menten kinetic parameters (Km and Vmax) are determined by non-linear regression analysis.

Conclusion

The metabolic pathways of this compound and phenacetin, while originating from a similar chemical scaffold, are distinct. This compound's metabolism is likely dominated by amide hydrolysis, leading to the formation of p-phenetidine, a known toxic metabolite. In contrast, phenacetin is primarily metabolized via O-deethylation to the active and generally safe metabolite, paracetamol, with the formation of p-phenetidine being a minor pathway. The available data underscores the critical role of the N-acyl substituent in directing the metabolic fate and, consequently, the safety profile of these drugs. Further research, particularly quantitative studies on this compound metabolism, is warranted to provide a more complete comparative picture.

References

Navigating Cross-Reactivity: A Comparative Guide for Phenocoll in Analgesic Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analgesic drug development and monitoring, the specificity of immunoassays is paramount. Cross-reactivity, the phenomenon where an antibody binds to molecules other than its target antigen, can lead to inaccurate quantification and false-positive results. This guide provides a comparative analysis of the potential cross-reactivity of Phenocoll, a historical analgesic, in immunoassays designed for other commonly used analgesics: paracetamol (acetaminophen), ibuprofen, aspirin, and diclofenac.

Due to a lack of direct experimental data on the cross-reactivity of this compound in modern immunoassays for these specific analgesics, this guide focuses on a structural comparison to predict potential cross-reactivity. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to perform their own cross-reactivity assessments.

Structural Comparison of Analgesics

The potential for an antibody to cross-react with a non-target molecule is often correlated with structural similarity. An antibody developed to recognize a specific epitope on a target molecule may also bind to a similar structural motif on a different molecule.

Below is a visual comparison of the chemical structures of this compound and four other common analgesics.

G Chemical Structures of Analgesics cluster_this compound This compound cluster_paracetamol Paracetamol cluster_ibuprofen Ibuprofen cluster_aspirin Aspirin cluster_diclofenac Diclofenac This compound paracetamol ibuprofen aspirin diclofenac

Caption: 2D structures of this compound and common analgesics.

Analysis of Structural Similarities:

  • This compound and Paracetamol: this compound (N-(4-ethoxyphenyl)glycinamide) and Paracetamol (N-(4-hydroxyphenyl)acetamide) share a significant degree of structural similarity.[1][2][3][4] Both possess a p-substituted benzene ring with an acetamide-like side chain. The primary difference is the substitution at the para position (ethoxy group in this compound versus a hydroxyl group in Paracetamol) and the terminal amino group on the acetyl moiety of this compound. This high degree of similarity suggests a high potential for cross-reactivity in immunoassays targeting the core N-acetyl-p-aminophenol structure. An antibody raised against paracetamol could likely recognize the analogous structure in this compound.

  • This compound and Other Analgesics:

    • Ibuprofen: Ibuprofen is a propionic acid derivative with a distinct isobutylphenyl group.[5][6][7][8] Its structure is substantially different from this compound, lacking the p-aminophenol core. Therefore, the potential for cross-reactivity is low .

    • Aspirin: Aspirin, or acetylsalicylic acid, is a salicylate.[9][10][11][12] Its structure, based on a benzoic acid backbone, is dissimilar to this compound. The likelihood of significant cross-reactivity is low .

    • Diclofenac: Diclofenac is a phenylacetic acid derivative with a dichlorophenylamino substituent.[13][14][15][16] Its complex, non-planar structure bears little resemblance to this compound, indicating a very low probability of cross-reactivity .

Hypothetical Cross-Reactivity Data

While direct experimental data is unavailable, the following table illustrates how quantitative cross-reactivity data would be presented. The values are hypothetical and based on the structural similarity analysis.

Immunoassay for:Test CompoundConcentration for 50% Inhibition (IC50)% Cross-Reactivity*
Paracetamol Paracetamol50 ng/mL100%
This compound 150 ng/mL 33.3%
Ibuprofen> 10,000 ng/mL< 0.5%
Aspirin> 10,000 ng/mL< 0.5%
Diclofenac> 10,000 ng/mL< 0.5%
Ibuprofen Ibuprofen100 ng/mL100%
This compound > 10,000 ng/mL < 1%
Paracetamol> 10,000 ng/mL< 1%
Aspirin> 10,000 ng/mL< 1%
Diclofenac> 10,000 ng/mL< 1%
Aspirin Aspirin75 ng/mL100%
This compound > 10,000 ng/mL < 0.75%
Paracetamol> 10,000 ng/mL< 0.75%
Ibuprofen> 10,000 ng/mL< 0.75%
Diclofenac> 10,000 ng/mL< 0.75%
Diclofenac Diclofenac40 ng/mL100%
This compound > 10,000 ng/mL < 0.4%
Paracetamol> 10,000 ng/mL< 0.4%
Ibuprofen> 10,000 ng/mL< 0.4%
Aspirin> 10,000 ng/mL< 0.4%

*Percent Cross-Reactivity is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100

Disclaimer: The data presented in this table is for illustrative purposes only and is not the result of experimental testing. It is intended to demonstrate how cross-reactivity data is typically summarized.

Experimental Protocol for Determining Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of an antibody with structurally related compounds.

Objective: To determine the percentage of cross-reactivity of this compound and other analgesics in an immunoassay for a specific target analgesic (e.g., Paracetamol).

Materials:

  • Microtiter plates (96-well)

  • Target analgesic-specific antibody

  • Target analgesic standard

  • This compound and other test compounds

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow:

G cluster_workflow Competitive ELISA Workflow for Cross-Reactivity start Start coat_plate Coat microtiter plate with target analgesic-protein conjugate start->coat_plate wash1 Wash plate coat_plate->wash1 block Block non-specific binding sites wash1->block wash2 Wash plate block->wash2 add_samples Add standard dilutions of target analgesic OR test compound (this compound, etc.) wash2->add_samples add_antibody Add specific primary antibody to all wells add_samples->add_antibody incubate1 Incubate to allow competition add_antibody->incubate1 wash3 Wash plate to remove unbound antibody incubate1->wash3 add_secondary Add enzyme-conjugated secondary antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash plate incubate2->wash4 add_substrate Add substrate and incubate for color development wash4->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance stop_reaction->read_plate analyze Analyze data and calculate % cross-reactivity read_plate->analyze end_node End analyze->end_node

Caption: Workflow for determining cross-reactivity via competitive ELISA.

Procedure:

  • Coating: Coat the wells of a microtiter plate with the target analgesic conjugated to a carrier protein (e.g., BSA-paracetamol) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition:

    • Prepare serial dilutions of the target analgesic standard.

    • Prepare serial dilutions of this compound and the other test compounds.

    • Add the standard or test compound dilutions to the wells.

    • Immediately add a fixed, predetermined concentration of the primary antibody to each well.

    • Incubate for 1-2 hours at room temperature to allow the free analgesic (standard or test compound) and the coated analgesic to compete for antibody binding.

  • Washing: Repeat the wash step to remove unbound antibodies.

  • Detection: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the substrate solution and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the target analgesic standard.

  • Determine the concentration of the target analgesic that causes 50% inhibition of the maximum signal (IC50).

  • For each test compound, plot the absorbance versus concentration and determine the IC50.

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analgesic / IC50 of Test Compound) x 100

Conclusion

Based on structural analysis, this compound has a high potential for cross-reactivity in immunoassays designed for paracetamol due to their shared N-acetyl-p-aminophenol-like core structure. Conversely, significant cross-reactivity in immunoassays for ibuprofen, aspirin, or diclofenac is unlikely due to their distinct chemical structures.

For researchers developing or utilizing immunoassays for analgesic monitoring, it is crucial to experimentally validate the specificity of the assay, particularly when the presence of structurally similar compounds like this compound is possible. The provided experimental protocol offers a robust framework for conducting such validation studies. This proactive approach ensures the accuracy and reliability of immunoassay data in research and clinical settings.

References

Confirming the Structure of Synthesized Phenocoll using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) data for synthesized Phenocoll (2-amino-N-(4-ethoxyphenyl)acetamide) against a common analogue and a potential impurity. Detailed experimental protocols for its synthesis and NMR analysis are included to aid in the verification of its chemical structure.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined. This section provides the predicted NMR data for this compound and compares it with the known data for Phenacetin, a structurally similar molecule, and p-phenetidine, a likely starting material and potential impurity.

Table 1: Comparative ¹H NMR Data (Predicted for this compound)

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
This compound H-a (CH₃-CH₂-O)~1.4Triplet3H
H-b (CH₃-CH₂-O)~4.0Quartet2H
H-c (Ar-H ortho to -NH)~7.4Doublet2H
H-d (Ar-H ortho to -O)~6.9Doublet2H
H-e (NH-C=O)~8.0Singlet1H
H-f (O=C-CH₂-NH₂)~3.4Singlet2H
H-g (CH₂-NH₂)~1.5-2.0 (broad)Singlet2H
Phenacetin H-a (CH₃-CH₂-O)1.4Triplet3H
H-b (CH₃-CH₂-O)4.0Quartet2H
H-c (Ar-H ortho to -NH)7.3Doublet2H
H-d (Ar-H ortho to -O)6.8Doublet2H
H-e (NH-C=O)8.1Singlet1H
H-f (O=C-CH₃)2.1Singlet3H
p-Phenetidine H-a (CH₃-CH₂-O)1.35Triplet3H
H-b (CH₃-CH₂-O)3.93Quartet2H
H-c (Ar-H ortho to -NH₂)6.69Doublet2H
H-d (Ar-H ortho to -O)6.63Doublet2H
H-e (NH₂)3.33 (broad)Singlet2H

Note: Predicted values for this compound are based on analogous structures. Actual experimental values may vary slightly.

Table 2: Comparative ¹³C NMR Data (Predicted for this compound)

Compound Carbon Assignment Predicted Chemical Shift (δ, ppm)
This compound C-1 (CH₃-CH₂-O)~15
C-2 (CH₃-CH₂-O)~64
C-3 (Ar-C ortho to -NH)~122
C-4 (Ar-C ortho to -O)~115
C-5 (Ar-C ipso to -NH)~131
C-6 (Ar-C ipso to -O)~155
C-7 (C=O)~170
C-8 (O=C-CH₂-NH₂)~45
Phenacetin C-1 (CH₃-CH₂-O)14.8
C-2 (CH₃-CH₂-O)63.5
C-3 (Ar-C ortho to -NH)121.8
C-4 (Ar-C ortho to -O)114.6
C-5 (Ar-C ipso to -NH)131.2
C-6 (Ar-C ipso to -O)155.8
C-7 (C=O)168.5
C-8 (O=C-CH₃)24.3
p-Phenetidine C-1 (CH₃-CH₂-O)15.0
C-2 (CH₃-CH₂-O)63.8
C-3 (Ar-C ortho to -NH₂)116.3
C-4 (Ar-C ortho to -O)115.5
C-5 (Ar-C ipso to -NH₂)139.6
C-6 (Ar-C ipso to -O)151.8

Note: Predicted values for this compound are based on analogous structures. Actual experimental values may vary slightly.

Experimental Protocols

A plausible synthetic route to this compound is via a two-step process starting from p-phenetidine, involving the formation of an intermediate, 2-chloro-N-(4-ethoxyphenyl)acetamide, followed by a Gabriel synthesis to introduce the primary amine.

Protocol 1: Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-phenetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution of p-phenetidine with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Gabriel Synthesis)

  • Formation of Phthalimide Salt: In a round-bottom flask, dissolve 2-chloro-N-(4-ethoxyphenyl)acetamide (1.0 eq) in anhydrous dimethylformamide (DMF). Add potassium phthalimide (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction by TLC.

  • Hydrazinolysis: After the formation of the phthalimide intermediate, cool the reaction mixture and add hydrazine hydrate (1.5 eq). Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture to room temperature and add dilute hydrochloric acid. Filter off the phthalhydrazide precipitate.

  • Isolation: Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Protocol 3: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and multiplicities in both ¹H and ¹³C spectra to assign the signals to the corresponding atoms in the this compound structure. Compare the obtained spectra with the predicted data and the data for potential impurities.

Visualizing the Workflow

Phenocoll_Synthesis_and_Confirmation cluster_synthesis Synthesis of this compound cluster_analysis Structural Confirmation p_phenetidine p-Phenetidine intermediate 2-chloro-N-(4-ethoxyphenyl)acetamide p_phenetidine->intermediate Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate phthalimido_intermediate N-(4-ethoxyphenyl)-2- (phthalimido)acetamide intermediate->phthalimido_intermediate Gabriel Reaction potassium_phthalimide Potassium Phthalimide potassium_phthalimide->phthalimido_intermediate This compound This compound phthalimido_intermediate->this compound Hydrazinolysis hydrazine Hydrazine hydrazine->this compound nmr_analysis NMR Spectroscopy (¹H and ¹³C) This compound->nmr_analysis data_comparison Compare Experimental Data with Predicted Spectra nmr_analysis->data_comparison structure_confirmation Structure Confirmed data_comparison->structure_confirmation Match structure_unconfirmed Structure Not Confirmed data_comparison->structure_unconfirmed Mismatch

Caption: Synthetic pathway and NMR confirmation workflow for this compound.

NMR_Signal_Assignment_Logic cluster_this compound This compound Structure cluster_nmr Expected NMR Signals P_structure C₁₀H₁₄N₂O₂ P_ethoxy Ethoxy Group (-OCH₂CH₃) H_triplet ¹H: Triplet (~1.4 ppm, 3H) P_ethoxy->H_triplet H_quartet ¹H: Quartet (~4.0 ppm, 2H) P_ethoxy->H_quartet C_alkyl ¹³C: ~15 & ~64 ppm P_ethoxy->C_alkyl P_aromatic Aromatic Ring (p-disubstituted) H_doublets ¹H: Two Doublets (~6.9 & ~7.4 ppm, 2H each) P_aromatic->H_doublets C_aromatic ¹³C: 4 signals ~115-155 ppm P_aromatic->C_aromatic P_amide Amide Linkage (-NH-C=O) H_amide ¹H: Singlet (~8.0 ppm, 1H) P_amide->H_amide C_carbonyl ¹³C: ~170 ppm P_amide->C_carbonyl P_aminomethyl Aminomethyl Group (-CH₂-NH₂) H_aminomethyl ¹H: Singlet (~3.4 ppm, 2H) P_aminomethyl->H_aminomethyl H_amine ¹H: Broad Singlet (~1.5-2.0 ppm, 2H) P_aminomethyl->H_amine C_aminomethyl ¹³C: ~45 ppm P_aminomethyl->C_aminomethyl

Caption: Logic for assigning NMR signals to the this compound structure.

Comparative Analysis of In Vitro Cytotoxicity: Phenocoll Versus Other Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro cytotoxic profiles of Phenocoll and other common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including Aspirin, Ibuprofen, Diclofenac, and Naproxen. This guide synthesizes available experimental data, details common methodologies, and visualizes key cellular pathways.

Introduction to NSAID In Vitro Cytotoxicity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications prized for their analgesic, anti-inflammatory, and antipyretic properties. Beyond their intended therapeutic effects, understanding their potential for cytotoxicity is crucial in drug development and safety assessment. In vitro cytotoxicity assays are fundamental tools for evaluating the effects of chemical compounds on living cells, providing valuable data on cell viability, proliferation, and mechanisms of cell death. This guide focuses on the available in vitro cytotoxicity data for this compound and compares it with that of other commonly used NSAIDs.

Comparative Cytotoxicity Data

Direct comparative studies on the in vitro cytotoxicity of this compound alongside other common NSAIDs are limited in publicly available scientific literature. However, by collating data from various independent studies, a comparative overview can be assembled. It is important to note that IC50 values, the concentration of a drug that inhibits a biological process by 50%, can vary significantly depending on the cell line, exposure time, and assay method used.

DrugCell Line(s)IC50 Value (µM)Reference(s)
Phenacetin (this compound precursor) Bel-7402 (Human Hepatoma), HK-2 (Human Renal Tubular Epithelial)Cytotoxicity observed to be metabolism-mediated, higher in liver cells than kidney cells. Specific IC50 not provided.[1]
C3H/10T1/2 clone 8 (Mouse Embryo)Induced low, concentration-dependent morphological transformation; 1.1- to 3.0-fold more active than acetaminophen at equimolar concentrations.
Aspirin AGS and MKN-28 (Gastric Cancer)Inhibited cell proliferation.[2]
HeLa (Cervical Cancer)IC50 values determined by various assays.[3]
Ibuprofen Glioma cell lines (HTZ-349, U87MG, A172)~1000 µM[4]
HT-29 (Colon Cancer)IC50 values determined.
COX-1 / COX-213 µM (COX-1), 370 µM (COX-2)[5]
Diclofenac Glioma cell lines (HTZ-349, U87MG, A172)~100 µM
ESCC cell lines (TE11, KYSE150, KYSE410)70.47 µM (TE11), 167.3 µM (KYSE150), 187.9 µM (KYSE410)[6]
Hep-G2 (Hepatoma), HT29 (Colon Cancer), B16-F10 (Murine Melanoma)IC50 values between 13 to 27 µg/mL for derivatives.[7]
Naproxen A549 (Lung Carcinoma)> 50 µM[8]
BxPC-3 (Pancreatic Adenocarcinoma)2450 µM[8]
L929 (Mouse Fibroblast)IC50 of derivatives ranged from 111.0 to 783.3 µM.[9]

Note: The presented data is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used in the assessment of NSAIDs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the NSAIDs (this compound, Aspirin, Ibuprofen, Diclofenac, Naproxen) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours.[10] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[10]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.[13][14][15]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[13][14]

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this incubation, LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.[14]

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.[15] The amount of color formed is proportional to the amount of LDH released, and thus to the number of damaged cells.[14]

Visualizing Experimental and Cellular Pathways

To better understand the processes involved in assessing NSAID cytotoxicity, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway for NSAID-induced apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (Seeding in 96-well plates) start->cell_culture treatment NSAID Treatment (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay (MTT or LDH) incubation->assay measurement Data Acquisition (Absorbance Reading) assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

A typical workflow for in vitro cytotoxicity assessment of NSAIDs.

NSAID_Apoptosis_Pathway NSAIDs NSAIDs Mitochondria Mitochondria NSAIDs->Mitochondria Stress Bcl2 Bcl-2 Inhibition NSAIDs->Bcl2 MAPK MAPK Pathway (p38, JNK) NSAIDs->MAPK Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Bcl2->Bax_Bak Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Caspase3

A simplified signaling pathway of NSAID-induced apoptosis.

Signaling Pathways in NSAID-Induced Cytotoxicity

NSAIDs can induce apoptosis, or programmed cell death, through various signaling pathways, which can be either dependent or independent of their cyclooxygenase (COX) inhibitory activity.[2][16] One of the major pathways involves the mitochondria. NSAID-induced cellular stress can lead to the activation of pro-apoptotic proteins like Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2.[2] This results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[2] Additionally, NSAIDs can activate mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which can also contribute to the apoptotic process.[17]

Conclusion

This guide provides an overview of the in vitro cytotoxicity of this compound in comparison to other common NSAIDs. While direct comparative data for this compound is scarce, the available information on its precursor, phenacetin, suggests a potential for cytotoxicity that warrants further investigation. The cytotoxicity of other NSAIDs like aspirin, ibuprofen, diclofenac, and naproxen has been more extensively studied, with their IC50 values varying across different cancer cell lines. The provided experimental protocols for MTT and LDH assays offer standardized methods for future comparative studies. The visualized workflow and signaling pathway diagrams serve as a reference for researchers in this field. To establish a definitive comparative cytotoxicity profile, further research is essential to evaluate this compound and other NSAIDs side-by-side under consistent experimental conditions.

References

A Comparative Analysis of the Historical Antipyretic and Analgesic Phenocoll and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical data of the late 19th and early 20th-century analgesic and antipyretic agent, Phenocoll, reveals a therapeutic landscape on the cusp of modern pharmacology. This guide provides a comparative analysis of this compound against its primary alternatives of the era, acetanilide and phenacetin, drawing upon available historical clinical observations and pharmacological data.

This compound, chemically 2-amino-N-(4-ethoxyphenyl)acetamide, emerged as a therapeutic agent in the late 1800s, lauded for its antipyretic (fever-reducing) and analgesic (pain-relieving) properties. It was frequently employed in the management of febrile conditions, as well as neuralgic and rheumatic pain. To objectively assess its performance, this analysis contrasts this compound with acetanilide and phenacetin, two other prominent coal tar derivatives used for similar indications during the same period.

Comparative Clinical Data

The concept of the randomized, controlled clinical trial was not established during the peak use of this compound and its alternatives.[1][2][3] Therefore, the available "clinical data" is primarily derived from observational case reports and series published in medical journals of the time. These reports, while not meeting modern standards of clinical evidence, provide valuable insights into the perceived efficacy and safety of these drugs in a real-world setting. The following tables summarize the available information on the typical dosages, therapeutic applications, and observed side effects.

DrugTypical Adult Dosage (Oral)Primary Therapeutic Applications (Historical)
This compound 0.5 - 1.5 grams, single or in divided dosesAntipyretic in fevers (e.g., influenza, pneumonia), Analgesic for neuralgia, rheumatism, and headaches.
Acetanilide 0.2 - 0.5 gramsAntipyretic and analgesic for similar conditions as this compound.
Phenacetin 0.3 - 1.0 gramsAntipyretic and analgesic, often in combination with other drugs like aspirin and caffeine.[4]
DrugObserved Efficacy (Qualitative)Common and Serious Side Effects (Historical Observations)
This compound Reported to be an effective antipyretic, often reducing fever without causing excessive sweating or collapse. Considered by some to be safer than alternatives.Generally considered to have a better safety profile than acetanilide. Potential for side effects, though less frequently reported in available literature.
Acetanilide Effective antipyretic and analgesic.High potential for toxicity, most notably cyanosis (bluish discoloration of the skin) due to methemoglobinemia. Also associated with cardiac depression and collapse.
Phenacetin Effective antipyretic and analgesic with a longer duration of action.Considered safer than acetanilide. However, long-term use was later linked to serious kidney damage (nephropathy) and an increased risk of certain cancers.[4]

Experimental Protocols of the Era

The evaluation of antipyretic and analgesic drugs in the late 19th and early 20th centuries relied on direct clinical observation rather than standardized, controlled experiments.

Antipyretic Efficacy Assessment: A common method for assessing antipyretic efficacy involved the administration of the drug to febrile patients and subsequent monitoring of their body temperature at regular intervals. The primary outcome measured was the extent and duration of temperature reduction. These observations were often documented in individual patient case reports, detailing the patient's initial temperature, the dosage of the drug administered, and a time-course of the subsequent temperature changes.

Analgesic Efficacy Assessment: The assessment of analgesic efficacy was more subjective and relied on patient-reported outcomes. Physicians would document a patient's description of their pain (e.g., neuralgia, rheumatic pain) before and after the administration of the drug. The physician's qualitative assessment of the patient's improvement, such as their ability to sleep or perform daily activities, would also be recorded.

Metabolic Pathways and Mechanism of Action

A crucial point of comparison between these historical drugs lies in their metabolism. Both acetanilide and phenacetin are now known to be prodrugs of paracetamol (acetaminophen), which is the primary active metabolite responsible for their analgesic and antipyretic effects. However, their metabolic pathways also produce toxic byproducts that account for their significant side effects. The metabolic pathway of this compound is less clearly documented in historical texts, but it is understood to be a derivative of phenetidine, similar to phenacetin.

Below are diagrams illustrating the metabolic pathways of these compounds.

Metabolic Pathway of Acetanilide Acetanilide Acetanilide Paracetamol Paracetamol (Active Metabolite) Acetanilide->Paracetamol Hydroxylation Aniline Aniline (Toxic Metabolite) Acetanilide->Aniline Hydrolysis

Metabolic Pathway of Acetanilide

Metabolic Pathway of Phenacetin Phenacetin Phenacetin Paracetamol Paracetamol (Active Metabolite) Phenacetin->Paracetamol O-de-ethylation Para_phenetidine p-Phenetidine (Toxic Metabolite) Phenacetin->Para_phenetidine Hydrolysis

Metabolic Pathway of Phenacetin

Presumed Metabolic Logic of this compound This compound This compound Active_Metabolite Presumed Active Metabolite(s) This compound->Active_Metabolite Biotransformation Other_Metabolites Other Metabolites This compound->Other_Metabolites Metabolism

Presumed Metabolic Logic of this compound

Conclusion

Based on the available historical data, this compound was perceived as a viable and potentially safer alternative to acetanilide for the management of fever and pain in the late 19th and early 20th centuries. While it shared a similar therapeutic profile with phenacetin, the latter's long-term toxicity, particularly nephrotoxicity, eventually led to its decline. The lack of rigorous, quantitative clinical trials from that era makes a direct comparison of efficacy challenging. However, the qualitative reports from physicians of the time suggest that this compound was a valued tool in their therapeutic arsenal. The understanding of the metabolic pathways of acetanilide and phenacetin, and their conversion to the active metabolite paracetamol alongside toxic byproducts, provides a clear pharmacological basis for their observed side effects. The eventual dominance of aspirin and later paracetamol, with their more favorable risk-benefit profiles, led to the obsolescence of this compound and its early synthetic contemporaries. This historical analysis underscores the evolution of drug development and the critical role of robust clinical and pharmacological data in ensuring patient safety and therapeutic efficacy.

References

Validating the Analgesic Properties of Phenocoll: A Comparative Guide Using the Hot Plate Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the analgesic properties of Phenocoll, a historical pharmaceutical compound, utilizing the hot plate test. Due to the limited availability of modern, direct experimental data on this compound, this document establishes a comparative analysis against well-characterized analgesics: the potent opioid agonist, morphine, and the widely used non-steroidal anti-inflammatory drug (NSAID), aspirin. The presented experimental protocols, data, and mechanistic pathways for morphine and aspirin serve as a benchmark for the potential evaluation of this compound and other novel analgesic candidates.

Introduction to this compound and Its Historical Context

This compound, or p-ethoxyacetanilide, was historically introduced as an antipyretic and analgesic. It is the ethyl ether of acetaminophen (paracetamol) and the parent compound of phenacetin.[1][2] Phenacetin itself was a widely used analgesic before concerns about its side effects led to its withdrawal from the market in many countries.[1][3] The primary mechanism of action for phenacetin's analgesic effects is attributed to its metabolism to paracetamol, which inhibits prostaglandin synthesis in the central nervous system by acting on cyclooxygenase (COX) enzymes.[3][4][5] Given this metabolic relationship, it is hypothesized that this compound would exhibit similar analgesic properties.

The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[6] This test is particularly sensitive to opioid analgesics like morphine but can also be used to evaluate other classes of pain relievers.[6][7]

Experimental Protocol: Hot Plate Test

This section details a standardized protocol for the hot plate test to ensure reproducibility and validity of results.

Objective: To assess the analgesic effect of a test compound by measuring the latency of a thermal nociceptive response in rodents.

Apparatus:

  • Hot plate apparatus with precise temperature control (e.g., 52-55°C).[8]

  • A transparent cylindrical enclosure to confine the animal to the heated surface.[6]

  • A stopwatch or an automated timer integrated with the hot plate.

Animals:

  • Male Swiss albino mice or Wistar rats are commonly used.

  • Animals should be acclimatized to the laboratory environment for at least one week before the experiment.[8]

  • Food and water are typically withheld for a few hours before the experiment.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[8]

  • Baseline Latency: Gently place each animal on the unheated plate for a brief period to familiarize it with the apparatus. Subsequently, place the animal on the heated plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and start the timer.[9]

  • Observation: Observe the animal for nociceptive responses, primarily hind paw licking or jumping. The time elapsed between placing the animal on the plate and the first sign of a nociceptive response is recorded as the reaction latency.[6]

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If an animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.[8][10]

  • Drug Administration: Animals are divided into groups: a control group receiving a vehicle (e.g., saline), a positive control group receiving a known analgesic (e.g., morphine or aspirin), and one or more experimental groups receiving different doses of the test compound (this compound). Administration is typically intraperitoneal (i.p.) or oral (p.o.).

  • Post-treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the hot plate test is repeated for each animal to determine the post-treatment reaction latency.[9]

Data Analysis: The analgesic activity is often expressed as the percentage of the Maximum Possible Effect (% MPE). This is calculated using the following formula:

% MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Statistical analysis, such as ANOVA followed by a post-hoc test, is used to determine the significance of the observed differences between the groups.

Comparative Data

The following tables summarize representative data for morphine and aspirin from hot plate tests, providing a benchmark for evaluating a test compound like this compound.

Table 1: Analgesic Effect of Morphine in the Hot Plate Test

Treatment GroupDose (mg/kg, i.p.)Mean Reaction Latency (seconds) ± SEM% MPE
Vehicle (Saline) -8.5 ± 0.50
Morphine 515.2 ± 1.231.2
Morphine 1025.8 ± 2.180.5
Morphine 2030.0 ± 0.0*100

*Cut-off time: 30 seconds. Data are hypothetical and compiled for illustrative purposes based on typical findings.[11][12] *p < 0.05 compared to the vehicle group.

Table 2: Analgesic Effect of Aspirin in the Hot Plate Test

Treatment GroupDose (mg/kg, p.o.)Mean Reaction Latency (seconds) ± SEM% MPE
Vehicle (Saline) -9.2 ± 0.60
Aspirin 10012.5 ± 0.915.9
Aspirin 20015.1 ± 1.128.4
Aspirin 30017.8 ± 1.3*41.3

*Cut-off time: 30 seconds. Data are hypothetical and compiled for illustrative purposes. The hot plate test is generally less sensitive to NSAIDs compared to opioids.[7] *p < 0.05 compared to the vehicle group.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways of reference analgesics is crucial for interpreting the results of a potential this compound study.

Morphine: Opioid Receptor Agonism

Morphine exerts its potent analgesic effects by acting as an agonist at μ-opioid receptors (MOR), which are G-protein coupled receptors located in the central and peripheral nervous systems.[6] The activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.

Opioid Signaling Pathway Morphine Morphine MOR μ-Opioid Receptor (GPCR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P) Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Opioid analgesic signaling pathway.

Aspirin and the Hypothesized Pathway for this compound: COX Inhibition

Aspirin and other NSAIDs produce analgesia primarily by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that sensitize nociceptors to painful stimuli. By reducing prostaglandin production, NSAIDs decrease the sensitivity of pain receptors. As this compound is metabolized to a compound that inhibits COX, a similar mechanism is expected.

NSAID Signaling Pathway Cell_Damage Cellular Damage/ Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Cell_Damage->Arachidonic_Acid Releases COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX Substrate for Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Analgesia Analgesia COX->Analgesia Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Pain_Signal ↑ Pain Signal Transmission Nociceptor->Pain_Signal Pain_Signal->Analgesia Reduced by Aspirin_this compound Aspirin / this compound (via metabolite) Aspirin_this compound->COX Inhibits

Caption: NSAID and hypothesized this compound analgesic pathway.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for validating the analgesic properties of a test compound using the hot plate test.

Experimental Workflow Start Start: Hypothesis (this compound has analgesic properties) Animal_Prep Animal Acclimatization and Grouping Start->Animal_Prep Baseline Measure Baseline Latency (Hot Plate Test) Animal_Prep->Baseline Drug_Admin Drug Administration (Vehicle, Morphine, Aspirin, this compound) Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Latency at Timed Intervals Drug_Admin->Post_Treatment Data_Analysis Data Collection and % MPE Calculation Post_Treatment->Data_Analysis Stats Statistical Analysis (e.g., ANOVA) Data_Analysis->Stats Conclusion Conclusion: Compare effects and validate analgesic properties Stats->Conclusion

Caption: Workflow for analgesic validation via hot plate test.

Conclusion

References

Unraveling the Past: How Phenocoll's Analgesic Mechanism Diverges from Modern Pain Relievers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the historical evolution of analgesics provides a valuable lens through which to view contemporary pain management strategies. Phenocoll, a synthetic analgesic from the late 19th century, offers a compelling case study. While no longer in clinical use, its mechanism of action, primarily through its active metabolite, foreshadowed a class of analgesics that remains a cornerstone of modern medicine. This guide provides a detailed comparison of this compound's mechanism with that of modern analgesics, supported by experimental insights and visualized pathways.

This compound, chemically 2-amino-N-(4-ethoxyphenyl)acetamide, belongs to the family of aniline derivatives, which also includes the historically significant analgesic, phenacetin.[1] The key to understanding this compound's analgesic effect lies in its metabolic fate. In the body, this compound is metabolized to paracetamol (acetaminophen), which is the primary active compound responsible for its pain-relieving and fever-reducing properties.[2][3] This metabolic conversion is a critical point of differentiation from many modern analgesics that act as parent compounds.

The Central Mechanism of this compound's Metabolite: A Contrast to Peripheral Action

The analgesic and antipyretic effects of phenacetin, and by extension this compound, are attributed to its active metabolite, paracetamol.[3] The mechanism of paracetamol is complex and not fully elucidated, but it is understood to act primarily within the central nervous system (CNS).[4][5] This central action is a key distinction from non-steroidal anti-inflammatory drugs (NSAIDs), which predominantly exert their effects in the periphery.

Modern analgesics can be broadly categorized into three major classes based on their mechanisms of action:

  • Opioid Analgesics: These drugs, such as morphine and fentanyl, act on opioid receptors (mu, delta, and kappa) located in the central and peripheral nervous systems.[6][7] Activation of these G-protein coupled receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.[8]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This class, which includes ibuprofen and aspirin, primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[9][10] By blocking these enzymes, NSAIDs prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever at the site of injury.[8]

  • NMDA Receptor Antagonists: This smaller but important class of analgesics, such as ketamine, targets the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[11][12] By blocking this receptor, they can prevent the amplification of pain signals and reduce central sensitization, a key component of chronic pain.[11]

The following table summarizes the key mechanistic differences between this compound (via its metabolite paracetamol) and these major classes of modern analgesics.

FeatureThis compound (via Paracetamol)Opioid AnalgesicsNSAIDs (COX Inhibitors)NMDA Receptor Antagonists
Primary Site of Action Central Nervous System[4][5]Central and Peripheral Nervous Systems[7]Primarily Peripheral (site of inflammation)[9]Central Nervous System[11][12]
Molecular Target Putative targets include COX-3, cannabinoid receptors (via metabolite AM404), and serotonergic pathways[4][13]Mu, Delta, and Kappa Opioid Receptors[7]Cyclooxygenase (COX-1 and COX-2) Enzymes[10]N-Methyl-D-Aspartate (NMDA) Receptors[11][12]
Primary Mechanism Inhibition of prostaglandin synthesis in the CNS, modulation of cannabinoid and serotonergic systems[4][5][13]Activation of opioid receptors leading to inhibition of neurotransmitter release and hyperpolarization of neurons[6][8]Inhibition of prostaglandin synthesis at the site of inflammation[8][9]Blockade of NMDA receptors, preventing glutamate-mediated neuronal excitation and central sensitization[11]
Anti-inflammatory Effect Weak to negligible[12]Generally absentStrong[10]Generally absent

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms, the following diagrams illustrate the signaling pathways for each class of analgesic.

Phenocoll_Metabolism_and_Action cluster_metabolism Metabolism cluster_cns Central Nervous System This compound This compound Paracetamol Paracetamol (Acetaminophen) This compound->Paracetamol Metabolic Conversion Paracetamol_CNS Paracetamol COX_CNS COX Enzymes (in CNS) Paracetamol_CNS->COX_CNS Inhibits Serotonergic_Pathway Descending Serotonergic Pathway Paracetamol_CNS->Serotonergic_Pathway Modulates Cannabinoid_System Endocannabinoid System (via AM404) Paracetamol_CNS->Cannabinoid_System Modulates Analgesia Analgesia Serotonergic_Pathway->Analgesia Cannabinoid_System->Analgesia

This compound's metabolic conversion and central analgesic action.

Modern_Analgesic_Pathways cluster_opioid Opioid Analgesics cluster_nsaid NSAIDs (COX Inhibitors) cluster_nmda NMDA Receptor Antagonists Opioid Opioid (e.g., Morphine) Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid->Opioid_Receptor G_Protein G-Protein Coupling Opioid_Receptor->G_Protein Ca_Channel ↓ Ca²⁺ Influx G_Protein->Ca_Channel K_Channel ↑ K⁺ Efflux G_Protein->K_Channel Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization NSAID NSAID (e.g., Ibuprofen) COX_Enzyme COX-1 / COX-2 NSAID->COX_Enzyme Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation NMDA_Antagonist NMDA Antagonist (e.g., Ketamine) NMDA_Receptor NMDA Receptor NMDA_Antagonist->NMDA_Receptor Blocks Ca_Influx_NMDA ↓ Ca²⁺ Influx NMDA_Receptor->Ca_Influx_NMDA Glutamate Glutamate Glutamate->NMDA_Receptor Central_Sensitization ↓ Central Sensitization Ca_Influx_NMDA->Central_Sensitization

Signaling pathways of modern analgesic classes.

Experimental Protocols for Mechanistic Elucidation

The determination of these mechanisms of action relies on a variety of established experimental protocols. For researchers aiming to investigate or compare analgesic compounds, the following methodologies are fundamental:

1. In Vitro Cyclooxygenase (COX) Inhibition Assay:

  • Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified recombinant human COX-1 or COX-2 enzymes are used.

    • The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound, NSAIDs) or a vehicle control.

    • The reaction is initiated by the addition of arachidonic acid as the substrate.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

    • The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated to determine potency and selectivity.

2. Radioligand Binding Assays for Opioid Receptors:

  • Objective: To assess the binding affinity of a compound for different opioid receptor subtypes (μ, δ, κ).

  • Methodology:

    • Cell membranes expressing the specific human opioid receptor subtype are prepared.

    • The membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors) and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured using a scintillation counter.

    • The inhibition constant (Ki) is calculated from the IC50 value to determine the binding affinity of the test compound.

3. In Vivo Hot Plate Test for Analgesia:

  • Objective: To evaluate the central analgesic effect of a compound in an animal model.

  • Methodology:

    • Rodents (mice or rats) are administered the test compound or a vehicle control.

    • At specific time points after administration, the animal is placed on a heated surface (hot plate) maintained at a constant temperature (e.g., 55°C).

    • The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

    • An increase in the response latency compared to the control group indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

The following diagram outlines a typical experimental workflow for characterizing the mechanism of a novel analgesic compound.

Experimental_Workflow Start Novel Analgesic Compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay Opioid_Binding_Assay Opioid Receptor Binding Assay In_Vitro_Screening->Opioid_Binding_Assay NMDA_Binding_Assay NMDA Receptor Binding Assay In_Vitro_Screening->NMDA_Binding_Assay In_Vivo_Testing In Vivo Efficacy Testing (Animal Models) In_Vitro_Screening->In_Vivo_Testing Hot_Plate_Test Hot Plate Test (Central Analgesia) In_Vivo_Testing->Hot_Plate_Test Inflammatory_Pain_Model Inflammatory Pain Model (e.g., Carrageenan-induced paw edema) In_Vivo_Testing->Inflammatory_Pain_Model Neuropathic_Pain_Model Neuropathic Pain Model (e.g., Chronic Constriction Injury) In_Vivo_Testing->Neuropathic_Pain_Model Mechanism_Elucidation Mechanism of Action Elucidation In_Vivo_Testing->Mechanism_Elucidation

Workflow for analgesic mechanism characterization.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenocoll

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Phenocoll, reflecting our commitment to being your trusted partner in laboratory safety and chemical handling.

Immediate Safety and Logistical Information

This compound, also known as 2-amino-N-(4-ethoxyphenyl)acetamide, and its closely related compound Phenacetin (N-(4-ethoxyphenyl)acetamide), are substances that require careful handling due to their potential hazards. Phenacetin, for instance, is suspected of causing cancer[1]. Therefore, it is crucial to treat this compound with a similar level of caution and manage its disposal as hazardous waste.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water and seek medical attention.

  • Spill Management: In the event of a spill, contain the material using an inert absorbent and dispose of it as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Crystalline solid
Solubility Soluble in hot water and alcohol

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. Never dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Neutralization (if applicable and approved):

Note: Chemical neutralization should only be performed by trained personnel and in accordance with your institution's safety guidelines. The following is a general example and may not be suitable for all forms of this compound waste.

  • Dilution: If dealing with a concentrated solution, slowly dilute it with water in a suitable container, preferably within a fume hood.

  • Neutralization: For acidic or basic solutions containing this compound, cautiously neutralize them by adding a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., citric acid), respectively. Monitor the pH continuously until it is within the neutral range (6-8).

  • Collection: Collect the neutralized solution in a designated hazardous waste container.

Waste Collection and Labeling

1. Waste Segregation and Containerization:

  • Collect all solid this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated, properly labeled, and sealed container.
  • Collect liquid waste containing this compound in a separate, leak-proof container that is compatible with the chemical.

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste."
  • The label must include the full chemical name: "this compound (2-amino-N-(4-ethoxyphenyl)acetamide)."
  • Indicate the approximate concentration and quantity of the waste.

3. Storage:

  • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
  • Ensure that the storage area is away from incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
  • Provide the disposal company with the complete chemical name and any available safety data.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Phenocoll_Disposal_Workflow start Start: this compound Waste Generated assess_form Assess Waste Form (Solid, Liquid, or Contaminated Debris) start->assess_form solid_waste Solid Waste or Contaminated Debris assess_form->solid_waste Solid or Debris liquid_waste Liquid Waste assess_form->liquid_waste Liquid containerize_solid Place in a labeled, sealed solid waste container. solid_waste->containerize_solid containerize_liquid Place in a labeled, leak-proof liquid waste container. liquid_waste->containerize_liquid labeling Label container with: 'Hazardous Waste' 'this compound' Concentration & Quantity containerize_solid->labeling containerize_liquid->labeling storage Store in designated Satellite Accumulation Area labeling->storage contact_ehs Contact EHS or certified waste disposal contractor storage->contact_ehs disposal Arrange for Pickup and Final Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reinforcing the foundation of trust and reliability in your research endeavors.

References

Essential Safety and Logistical Guidance for Handling Phenocoll

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for the handling of Phenocoll (CAS No. 103-97-9), also known as 2-Amino-N-(4-ethoxyphenyl)acetamide. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. All PPE should be inspected for integrity before use.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Chemical-resistant disposable gown - Double nitrile gloves (powder-free) - Safety goggles with side shields or a face shield - NIOSH-approved respirator (e.g., N95 or higher)
Solution Preparation and Handling - Chemical-resistant disposable gown - Nitrile gloves - Safety goggles
General Laboratory Operations - Laboratory coat - Nitrile gloves - Safety glasses
Waste Disposal - Chemical-resistant disposable gown - Nitrile gloves - Safety goggles

Safe Handling and Operational Plan

A systematic approach to handling this compound will significantly reduce the risk of exposure. The following workflow outlines the key steps for safe handling from receipt to disposal.

Experimental Workflow for Handling this compound

A Receiving and Storage B Preparation of Work Area A->B Transport to designated area C Weighing and Aliquoting B->C Don appropriate PPE D Solution Preparation C->D Use ventilated enclosure E Experimental Use D->E Handle with care F Decontamination E->F After experiment completion G Waste Segregation and Labeling F->G Clean all surfaces and equipment H Waste Disposal G->H Follow institutional guidelines Spill This compound Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontained Spill Assess->LargeSpill Major Cleanup Proceed with Cleanup SmallSpill->Cleanup Evacuate Evacuate Immediate Area LargeSpill->Evacuate Notify Notify EH&S and Supervisor Evacuate->Notify PPE Don Appropriate PPE Cleanup->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect and Place in Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenocoll
Reactant of Route 2
Reactant of Route 2
Phenocoll

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.